molecular formula C7H3BrF2N2 B1524411 3-Bromo-5,6-difluoro-1H-indazole CAS No. 1017781-94-0

3-Bromo-5,6-difluoro-1H-indazole

货号: B1524411
CAS 编号: 1017781-94-0
分子量: 233.01 g/mol
InChI 键: BAWKUYQIZMQJJE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-5,6-difluoro-1H-indazole is a useful research compound. Its molecular formula is C7H3BrF2N2 and its molecular weight is 233.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-bromo-5,6-difluoro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2N2/c8-7-3-1-4(9)5(10)2-6(3)11-12-7/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWKUYQIZMQJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NNC(=C21)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680054
Record name 3-Bromo-5,6-difluoro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-94-0
Record name 3-Bromo-5,6-difluoro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-5,6-difluoro-1H-indazole synthesis protocol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 3-Bromo-5,6-difluoro-1H-indazole

This guide provides a comprehensive overview of a feasible synthesis protocol for this compound, a valuable building block for researchers, scientists, and professionals in drug development. The synthesis is predicated on the direct bromination of the commercially available precursor, 5,6-difluoro-1H-indazole.

Reaction Scheme

The proposed synthesis involves a single-step electrophilic bromination at the C3 position of the 5,6-difluoro-1H-indazole ring. This position is electronically favorable for electrophilic attack.

Figure 1: Synthesis of this compound

Caption: Reaction scheme for the bromination of 5,6-difluoro-1H-indazole.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis, based on analogous bromination reactions of indazole derivatives.[1][2]

ParameterValueUnitNotes
Reactants
5,6-difluoro-1H-indazole1.0eqStarting material
N-Bromosuccinimide (NBS)1.1eqBrominating agent
Solvent
Acetonitrile (MeCN)10mL/gRelative to starting material
Reaction Conditions
Temperature20-25°CRoom temperature
Reaction Time2-4hoursMonitored by TLC
Yield
Expected Yield80-90%Based on similar reactions

Experimental Protocol

This protocol is adapted from established procedures for the C3-bromination of indazoles.[1][2]

Materials:

  • 5,6-difluoro-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (for extraction)

  • Hexanes (for purification)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 5,6-difluoro-1H-indazole (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (10 mL per gram of indazole).

  • Addition of Brominating Agent: To the stirred solution at room temperature (20-25 °C), add N-bromosuccinimide (1.1 eq) portion-wise over 5-10 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Logical Workflow Diagram

The following diagram illustrates the logical steps of the synthesis protocol.

Figure 2: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 5,6-difluoro-1H-indazole in anhydrous MeCN B Add N-Bromosuccinimide (NBS) portion-wise A->B C Stir at room temperature (2-4 hours) B->C D Monitor reaction by TLC C->D E Quench with Na2S2O3 (aq) D->E Reaction Complete F Concentrate in vacuo E->F G Liquid-liquid extraction (EtOAc / NaHCO3 (aq)) F->G H Wash with water and brine G->H I Dry over MgSO4 H->I J Filter and concentrate I->J K Silica gel column chromatography J->K L Isolate pure product K->L

Caption: Step-by-step workflow for the synthesis and purification.

References

Synthesis of 3-Bromo-5,6-difluoro-1H-indazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient two-step synthesis for 3-Bromo-5,6-difluoro-1H-indazole, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the initial preparation of the precursor 5,6-difluoro-1H-indazole via a diazotization and cyclization of 4,5-difluoro-2-methylaniline, followed by a regioselective bromination at the C3 position.

Core Synthesis Overview

The overall synthetic strategy is a two-stage process, beginning with the formation of the indazole ring system, followed by its targeted bromination. This approach allows for the efficient construction of the desired this compound.

Step 1: Synthesis of 5,6-difluoro-1H-indazole

This initial step involves the conversion of commercially available 4,5-difluoro-2-methylaniline into the corresponding indazole through a diazotization reaction followed by an intramolecular cyclization. This method is a modification of the Jacobson indazole synthesis.

Step 2: Synthesis of this compound

The second step employs a modern and efficient ultrasound-assisted bromination of the 5,6-difluoro-1H-indazole intermediate. This regioselective reaction specifically targets the C3 position of the indazole ring, yielding the final product.

Experimental Protocols and Data

Step 1: Synthesis of 5,6-difluoro-1H-indazole

This procedure is adapted from established methods for the synthesis of substituted indazoles from 2-methylaniline derivatives.

Experimental Protocol:

  • Diazotization: 4,5-difluoro-2-methylaniline is dissolved in a suitable acidic medium, such as a mixture of acetic acid and acetic anhydride. The solution is cooled to a low temperature (typically 0-5 °C). A solution of a nitrosylating agent, such as isoamyl nitrite or sodium nitrite, is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a specified period to ensure complete diazotization.

  • Cyclization and Work-up: Following the diazotization, the reaction mixture is carefully heated to induce intramolecular cyclization. The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification: The crude 5,6-difluoro-1H-indazole is purified by recrystallization or column chromatography to yield the pure product.

Quantitative Data:

ParameterValueReference
Starting Material4,5-difluoro-2-methylanilineCommercially Available
Key ReagentsAcetic Acid, Acetic Anhydride, Isoamyl NitriteGeneral Procedure
Reaction Temperature0-5 °C (diazotization), Elevated (cyclization)General Procedure
Typical Yield70-85%Estimated based on similar reactions
Purification MethodRecrystallization/Column ChromatographyStandard Practice
Step 2: Synthesis of this compound

This procedure is based on the ultrasound-assisted bromination of indazoles.

Experimental Protocol:

  • Reaction Setup: To a solution of 5,6-difluoro-1H-indazole in a suitable solvent such as ethanol, is added 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source and a base such as sodium carbonate.

  • Ultrasonication: The reaction mixture is subjected to ultrasound irradiation at a controlled temperature (e.g., 40 °C) for a short duration (typically around 30 minutes).

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water. The organic layer is dried over a drying agent, filtered, and concentrated. The crude product is then purified by column chromatography to afford pure this compound.

Quantitative Data:

ParameterValue
Starting Material5,6-difluoro-1H-indazole
Brominating Agent1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
SolventEthanol
BaseSodium Carbonate
Reaction Time30 minutes
Temperature40 °C
Typical Yield85-95%
Purification MethodColumn Chromatography

Visualized Experimental Workflows

Synthesis_of_5_6_difluoro_1H_indazole start 4,5-Difluoro-2-methylaniline diazotization Diazotization (0-5 °C) start->diazotization reagents1 Acetic Acid, Acetic Anhydride reagents1->diazotization reagents2 Isoamyl Nitrite reagents2->diazotization cyclization Intramolecular Cyclization (Heat) diazotization->cyclization workup Work-up & Purification cyclization->workup product 5,6-Difluoro-1H-indazole workup->product

Caption: Synthesis of 5,6-difluoro-1H-indazole.

Bromination_of_5_6_difluoro_1H_indazole start 5,6-Difluoro-1H-indazole ultrasound Ultrasound (40 °C, 30 min) start->ultrasound reagents1 DBDMH reagents1->ultrasound reagents2 Na2CO3, Ethanol reagents2->ultrasound workup Work-up & Purification ultrasound->workup product This compound workup->product

Caption: Bromination of 5,6-difluoro-1H-indazole.

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5,6-difluoro-1H-indazole and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 3-Bromo-5,6-difluoro-1H-indazole. Due to the limited publicly available data for this specific compound, this guide also includes detailed information on the synthesis and characteristics of closely related bromo- and fluoro-substituted indazole analogs to provide a valuable contextual understanding for researchers in the field of medicinal chemistry and drug discovery.

Core Properties of this compound

This compound is a halogenated heterocyclic compound with potential applications in pharmaceutical research. While specific experimental data is scarce, the fundamental properties are summarized below.

PropertyValueSource
CAS Number 1017781-94-0[1][2]
Molecular Formula C₇H₃BrF₂N₂[3]
Molecular Weight 233.01 g/mol [3]
Appearance White Solid[2]

Synthesis of Substituted Bromo-Fluoro-1H-Indazoles

A representative synthesis workflow is depicted below:

Synthesis_Workflow A Substituted Fluoro-Methylaniline B Bromination A->B NBS, Acetonitrile C Brominated Aniline Intermediate B->C D Ring Closure (e.g., Diazotization) C->D Isoamyl Nitrite, Acid E Protected Bromo-Fluoro-Indazole D->E F Deprotection E->F Base (e.g., K2CO3), MeOH/H2O G Final Bromo-Fluoro-1H-Indazole F->G

Caption: Generalized synthesis of a bromo-fluoro-1H-indazole.

Experimental Protocol: Synthesis of 5-Bromo-4-fluoro-1H-indazole[4]

A detailed three-step synthesis for 5-bromo-4-fluoro-1H-indazole is provided in the patent literature, starting from 3-fluoro-2-methylaniline.

Step 1: Bromination

  • 3-fluoro-2-methylaniline is dissolved in acetonitrile.

  • N-bromosuccinimide is added to the solution, and the reaction is carried out at a controlled temperature of -10 to 10 °C for 1-2 hours.

  • After the reaction is complete, sodium bisulfite is added.

Step 2: Ring Closure

  • The resulting 4-bromo-3-fluoro-2-methylaniline is dissolved in a suitable solvent like toluene.

  • The solution is heated, and an acetylating agent may be used.

  • Isoamyl nitrite and an acid (e.g., acetic acid) are added to facilitate the ring closure to form the indazole ring system. This step often results in a protected indazole intermediate.

Step 3: Deprotection

  • The protected 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone is treated with a base, such as potassium carbonate, in a mixture of methanol and water at room temperature.

  • The reaction is monitored by thin-layer chromatography.

  • Upon completion, the product is isolated by filtration and washing to yield 5-bromo-4-fluoro-1H-indazole.

Reactivity and Functionalization

The indazole scaffold is a versatile building block in medicinal chemistry. The bromine atom at the C3 position and the fluorine atoms on the benzene ring of this compound are expected to influence its reactivity and provide handles for further chemical modifications.

Generally, the C3 position of the indazole ring can be functionalized through various cross-coupling reactions. For instance, the bromine atom can be substituted using Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups.[5] This is a common strategy for building molecular complexity in drug discovery programs.

The following diagram illustrates a typical Suzuki coupling reaction at the C3 position of a bromo-indazole derivative.

Suzuki_Coupling A 3-Bromo-Indazole Derivative C Suzuki-Miyaura Coupling A->C B Boronic Acid/Ester (R-B(OH)2) B->C D 3-Substituted Indazole Product C->D Pd Catalyst, Base

Caption: Suzuki coupling for C3 functionalization of indazoles.

Potential Applications in Drug Discovery

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[6][7] The introduction of fluorine atoms into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.

While specific biological activities for this compound are not extensively documented, it is plausible that this compound could serve as a key intermediate in the synthesis of novel therapeutic agents. The bromo and fluoro substituents offer opportunities for diversification and optimization of lead compounds in drug discovery campaigns. For example, various substituted 1H-indazole derivatives have been investigated as inhibitors of kinases such as VEGFR-2.[8]

Spectral Data of Related Compounds

Although spectral data for this compound is not available, data for other substituted indazoles can provide insights into the expected spectral characteristics. For instance, the 1H NMR and 13C NMR data for various fluorinated and brominated indazoles have been reported in the literature.[9] Researchers can expect characteristic shifts for the protons and carbons of the indazole core, with coupling constants indicative of the substitution pattern.

Conclusion

This compound is a chemical entity with significant potential as a building block in the development of new pharmaceuticals. While detailed experimental data for this specific compound remains limited in the public domain, this guide provides a framework for understanding its properties and potential reactivity based on the well-established chemistry of related bromo- and fluoro-substituted indazoles. Further research is warranted to fully elucidate the chemical and biological characteristics of this compound.

References

An In-depth Technical Guide on 3-Bromo-5,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 3-Bromo-5,6-difluoro-1H-indazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Due to its structural motifs, it serves as a valuable building block in the synthesis of more complex molecules.

Core Physical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes the key physical and chemical identifiers that have been established for this compound.

PropertyValueSource
Molecular Formula C₇H₃BrF₂N₂[1]
Molecular Weight 233.01 g/mol [1]
CAS Number 1017781-94-0[1][2]
Synonyms 1H-Indazole, 3-bromo-5,6-difluoro-[1]
Storage Sealed in dry, 2-8°C[2]
Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not described in the available search results.

Visualized Workflows and Biological Context

While specific experimental and biological data for this compound is scarce, the broader class of indazole derivatives is well-studied. The following diagrams illustrate a generalized synthetic approach and a potential biological mechanism of action relevant to this class of compounds.

Generalized Synthesis Workflow for Bromo-Fluoro-1H-Indazoles

The synthesis of halogenated indazoles often involves a multi-step process starting from a substituted aniline. The following workflow illustrates a common synthetic logic derived from methodologies for similar compounds[4].

G A Substituted Fluoroaniline (Starting Material) B Bromination (e.g., with N-bromosuccinimide) A->B C Ring Closure Reaction (Cyclization) B->C D Deprotection (if necessary) C->D E Bromo-Fluoro-1H-Indazole (Final Product) D->E

Caption: Generalized synthetic pathway for bromo-fluoro-1H-indazole derivatives.

Potential Biological Signaling Pathway

Indazole derivatives are recognized for a wide range of biological activities, including anti-cancer properties.[5][6] Many act as kinase inhibitors or modulate pathways controlling cell life and death.[6] Some have been shown to induce apoptosis (programmed cell death) in cancer cells by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins.[7] The diagram below conceptualizes this mechanism.

G cluster_0 Apoptosis Induction Pathway A Indazole Derivative B Bcl-2 (Anti-Apoptotic Protein) A->B Inhibition C Caspase-3 Activation B->C Inhibits D Apoptosis (Programmed Cell Death) C->D Induces

References

An In-Depth Technical Guide to 3-Bromo-5,6-difluoro-1H-indazole (CAS: 1017781-94-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5,6-difluoro-1H-indazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, a representative synthesis protocol, and its potential applications, with a focus on its role as a scaffold for kinase inhibitors.

Core Chemical Information

This compound is a substituted indazole, a class of compounds known for their wide range of biological activities.[1][2] The presence of bromine and two fluorine atoms on the benzene ring significantly influences its electronic properties and potential for further chemical modification.

PropertyValueSource
CAS Number 1017781-94-0[3][4]
Molecular Formula C₇H₃BrF₂N₂[3]
Molecular Weight 233.01 g/mol [3]
IUPAC Name This compound
Canonical SMILES C1=C(C2=C(C(=C1F)F)NN=C2Br)
Physical Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Solubility Not specified in available literature

Spectroscopic Data

Spectroscopy Anticipated Features
¹H NMR Aromatic protons on the difluorophenyl ring, and a broad singlet for the N-H proton of the indazole ring.
¹³C NMR Signals corresponding to the seven carbon atoms of the indazole core, with chemical shifts influenced by the bromine and fluorine substituents.
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, showing a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, a plausible synthetic route can be devised based on established methods for the synthesis of substituted indazoles. A common and effective method involves the cyclization of a substituted o-fluorobenzonitrile with hydrazine.[5]

Representative Synthesis of this compound

This protocol is a representative example based on analogous syntheses of substituted indazoles.

Step 1: Synthesis of 2,3-Difluoro-4-nitrobenzonitrile (Starting Material)

A suitable commercially available difluoronitrobenzene derivative would be the starting point. For the purpose of this guide, we will assume the availability of a precursor that can be converted to 2-amino-4,5-difluorobenzonitrile.

Step 2: Diazotization and Bromination

A common route to introduce a bromine at the 3-position of an indazole is via a Sandmeyer-type reaction on a 3-aminoindazole precursor. Alternatively, direct bromination of the indazole ring can be achieved.

Step 3: Cyclization to form the Indazole Ring

The key step is the reaction of a suitably substituted aniline or benzonitrile with a cyclizing agent. A generalized procedure is outlined below, based on the synthesis of similar compounds.

Experimental Protocol: Synthesis of a Bromo-Fluoro-Substituted Indazole (General Method)

Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of this compound.

Materials:

  • Substituted 2-aminobenzonitrile

  • Sodium nitrite

  • Hydrobromic acid

  • Copper(I) bromide

  • Hydrazine hydrate

  • Ethanol

  • Dichloromethane

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Diazotization of the Amino Group: The starting 2-aminobenzonitrile derivative is dissolved in an appropriate solvent system (e.g., aqueous hydrobromic acid). The solution is cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.

  • Sandmeyer Bromination: The resulting diazonium salt solution is slowly added to a solution of copper(I) bromide in hydrobromic acid. The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution reaction.

  • Work-up and Isolation of the Bromo-Benzonitrile Intermediate: The reaction mixture is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Indazole Ring Formation: The purified bromo-benzonitrile intermediate is dissolved in a suitable solvent like ethanol. Hydrazine hydrate is added, and the reaction mixture is heated to reflux for several hours.[5]

  • Final Work-up and Purification: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove excess hydrazine. The organic layer is dried and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.

Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs, particularly as kinase inhibitors.[1] The specific substitution pattern of this compound makes it an attractive building block for the synthesis of novel therapeutic agents. The bromine atom provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse chemical moieties.

The fluorine atoms can enhance metabolic stability, binding affinity, and cell permeability of the final drug candidates. Indazole derivatives have shown inhibitory activity against a range of kinases, including Akt, Tpl2, and Pim kinases.[6][7][8]

Potential Signaling Pathway Involvement: The p53/MDM2 Pathway

While the specific biological targets of this compound are not yet publicly documented, derivatives of the indazole scaffold have been reported to exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis. One such pathway is the p53/MDM2 pathway.[7]

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. Inhibition of the p53-MDM2 interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells. Certain indazole-based compounds have been investigated as potential inhibitors of this interaction.

G cluster_0 cluster_1 Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogenic Stress Oncogenic Stress Oncogenic Stress->p53 activates MDM2 MDM2 p53->MDM2 induces transcription Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis Senescence Senescence p53->Senescence MDM2->p53 inhibits/degrades This compound Derivative This compound Derivative This compound Derivative->MDM2 potential inhibition

Potential role of an indazole derivative in the p53/MDM2 signaling pathway.

Experimental Workflow for Kinase Inhibitor Screening

The evaluation of this compound or its derivatives as potential kinase inhibitors typically follows a standardized workflow in drug discovery research.

G cluster_workflow Kinase Inhibitor Screening Workflow Compound Synthesis Compound Synthesis Primary Biochemical Assay Primary Biochemical Assay Compound Synthesis->Primary Biochemical Assay Test compound library Cell-Based Assay Cell-Based Assay Primary Biochemical Assay->Cell-Based Assay Confirm hits Lead Optimization Lead Optimization Cell-Based Assay->Lead Optimization Identify leads In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Develop candidates

A typical workflow for the screening and development of kinase inhibitors.

Conclusion

This compound represents a valuable chemical entity for the development of novel therapeutics, particularly in the area of oncology. Its structural features provide a versatile platform for the synthesis of targeted kinase inhibitors. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising compound.

References

Elucidation of the Molecular Architecture of 3-Bromo-5,6-difluoro-1H-indazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5,6-difluoro-1H-indazole is a halogenated heterocyclic compound of growing interest within the field of medicinal chemistry and drug discovery. Its structural features, including the indazole core and the presence of bromine and fluorine atoms, suggest its potential as a versatile building block for the synthesis of novel therapeutic agents. The precise characterization of its molecular structure is paramount for understanding its reactivity, designing derivatives with desired pharmacological profiles, and establishing structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of this compound, focusing on the interpretation of spectroscopic data.

While a definitive, publicly available body of experimental data for this compound is not readily accessible in the scientific literature at the time of this writing, this guide will leverage data from closely related analogs and established principles of spectroscopic analysis to present a predictive and instructional framework for its structural determination.

Physicochemical Properties

A foundational step in the characterization of any novel compound is the determination of its basic physicochemical properties. For this compound, these are summarized below.

PropertyValue
Molecular Formula C₇H₃BrF₂N₂
Molecular Weight 233.01 g/mol
CAS Number 1017781-94-0

Synthesis Pathway

The synthesis of this compound would likely follow established protocols for the formation of the indazole ring system, with subsequent or prior halogenation steps. A plausible synthetic route, based on known indazole syntheses, is depicted below. The process typically involves the cyclization of a suitably substituted phenylhydrazine derivative or the reaction of a fluorinated o-toluidine precursor.

G start Substituted Fluorinated Aniline step1 Diazotization start->step1 NaNO₂, HCl step2 Cyclization step1->step2 Reduction/Intramolecular Cyclization step3 Bromination step2->step3 Br₂ or NBS end_product This compound step3->end_product

Caption: A generalized synthetic workflow for this compound.

Spectroscopic Data Analysis for Structure Elucidation

The definitive confirmation of the structure of this compound would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide information about the aromatic protons on the indazole ring.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity
~ 13.0 - 14.0br s
~ 7.5 - 8.0(d, J ≈ 7-9 Hz)
~ 7.2 - 7.7(d, J ≈ 7-9 Hz)

Note: The exact chemical shifts and coupling constants would be influenced by the fluorine substituents and would require experimental verification.

¹³C NMR Spectroscopy

The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
~ 140 - 155 (d)C-5 (¹JCF)
~ 140 - 155 (d)C-6 (¹JCF)
~ 135 - 145C-7a
~ 120 - 130C-3a
~ 110 - 120 (d)C-4 or C-7
~ 105 - 115 (d)C-7 or C-4
~ 100 - 110C-3

Note: The signals for C-5 and C-6 are expected to be split into doublets due to one-bond coupling with the fluorine atoms. The signals for C-4 and C-7 will also likely show smaller couplings to the adjacent fluorine atoms.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is crucial for confirming the presence and electronic environment of the fluorine atoms.

Predicted ¹⁹F NMR Data
Chemical Shift (δ, ppm) Assignment
-120 to -150F-5, F-6

Note: The two fluorine atoms may exhibit distinct chemical shifts and show coupling to each other and to the neighboring protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Predicted Mass Spectrometry Data
m/z Assignment
232/234[M]⁺ (Isotopic pattern for one bromine atom)
153[M - Br]⁺
126[M - Br - HCN]⁺

Note: The presence of the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) would be a key diagnostic feature.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the public domain, the following are generalized procedures for the key analytical techniques that would be employed for its structure elucidation.

General NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with appropriate spectral width and referencing (typically to an external standard like CFCl₃).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

General Mass Spectrometry Protocol (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to deduce the structure of the molecule.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel compound like this compound follows a logical progression of experiments and data analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation synthesis Proposed Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr other_spec Other Techniques (IR, UV-Vis) purification->other_spec data_integration Integration of All Spectroscopic Data ms->data_integration nmr->data_integration other_spec->data_integration structure_confirmation Final Structure Confirmation data_integration->structure_confirmation

Caption: Logical workflow for the synthesis and structural elucidation of a novel compound.

Conclusion

The structural elucidation of this compound is a critical step in harnessing its potential for drug discovery and development. While direct experimental data remains elusive in publicly accessible literature, a combination of predictive analysis based on analogous structures and the application of standard spectroscopic methodologies provides a robust framework for its characterization. The detailed analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, in conjunction with mass spectrometry, would provide unequivocal evidence for its molecular architecture. This foundational knowledge is indispensable for the rational design and synthesis of next-generation pharmaceuticals.

Technical Guide: Spectroscopic Characterization of 3-Bromo-5,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromo-5,6-difluoro-1H-indazole. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted spectral data based on established principles and analysis of structurally related molecules. It also includes a comprehensive, generalized experimental protocol for the acquisition of NMR data for similar heterocyclic compounds.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. These predictions are derived from the analysis of substituent effects on the indazole core and comparison with known data for analogous fluorinated and brominated indazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (N-H)12.0 - 14.0br s-
H-47.5 - 7.8dJ(H-F) ≈ 8-10
H-77.2 - 7.5dJ(H-F) ≈ 6-8

Solvent: DMSO-d₆ br s = broad singlet, d = doublet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C-3~120s-
C-3a~140dJ(C-F) ≈ 10-15
C-4~110dJ(C-F) ≈ 20-25
C-5~150ddJ(C-F) ≈ 240-250, J(C-F) ≈ 10-15
C-6~148ddJ(C-F) ≈ 245-255, J(C-F) ≈ 10-15
C-7~105dJ(C-F) ≈ 5-10
C-7a~125s-

Solvent: DMSO-d₆ s = singlet, d = doublet, dd = doublet of doublets

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
F-5-130 to -140dJ(F-F) ≈ 15-20
F-6-135 to -145dJ(F-F) ≈ 15-20

Reference: CFCl₃ d = doublet

Experimental Protocols

The following section outlines a standard methodology for the acquisition of NMR spectra for a heterocyclic compound such as this compound.

General Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

NMR Spectrometer and Parameters

The following parameters are suggested for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-16 ppm.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K.

¹⁹F NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment, often without proton decoupling initially to observe H-F couplings. A proton-decoupled spectrum can also be acquired.

  • Number of Scans: 64 to 256.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: A wide spectral width should be used initially (e.g., -50 to -250 ppm) and then narrowed based on the observed signals.

  • Temperature: 298 K.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound, highlighting the central role of NMR spectroscopy.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Compound Confirmed Structure of This compound Purity_Assessment->Final_Compound

Caption: A logical workflow for the synthesis and structural confirmation of a chemical compound.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Bromo-5,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-Bromo-5,6-difluoro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details a typical experimental protocol, predicted mass spectral data, and a plausible fragmentation pathway based on established principles of mass spectrometry for halogenated and heterocyclic compounds.

Introduction

This compound is a substituted indazole derivative. The indazole core is a key structural motif in numerous pharmacologically active compounds. Mass spectrometry is a critical analytical technique for the structural elucidation and characterization of such molecules. This guide will focus on the application of Electron Ionization Mass Spectrometry (EI-MS), a common and powerful method for the analysis of small, volatile organic molecules.

Predicted Mass Spectral Data

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom. Bromine has two major isotopes, 79Br and 81Br, which occur in nearly equal abundance (~50.5% and 49.5%, respectively).[1] This results in two molecular ion peaks (M+• and [M+2]+•) of almost equal intensity, separated by two mass-to-charge units (m/z).

The predicted molecular weight and the expected m/z values for the primary molecular ions are summarized in the table below.

Ion Isotopes Predicted m/z Relative Intensity (%)
[M]+•C7H3BrF2N2 (79Br)231.95~100
[M+2]+•C7H3BrF2N2 (81Br)233.95~98

Table 1: Predicted Molecular Ion Data for this compound.

Proposed Fragmentation Pathway

Under electron impact ionization, the molecular ion of this compound is expected to undergo fragmentation, providing valuable structural information. The proposed fragmentation pathway is initiated by the loss of the bromine radical, followed by subsequent cleavages of the indazole ring. The major predicted fragment ions are detailed in the table below.

Predicted m/z Proposed Fragment Structure Neutral Loss
153[C7H3F2N2]+Br•
126[C6H2F2N]+HCN
107[C5H2FN]+F•, HCN
99[C6H2F]+F•, N2

Table 2: Predicted Major Fragment Ions of this compound in EI-MS.

The logical relationship of this fragmentation is visualized in the following diagram:

G M [M]+• (m/z 232/234) F1 m/z 153 M->F1 - Br• F2 m/z 126 F1->F2 - HCN F3 m/z 99 F1->F3 - N2 G cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolution Dilution Dilution Dissolution->Dilution Injection Injection Dissolution->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Detection Detection Ionization->Detection Acquisition Acquisition Detection->Acquisition Interpretation Interpretation Acquisition->Interpretation

References

An In-depth Technical Guide on the Solubility of 3-Bromo-5,6-difluoro-1H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 3-Bromo-5,6-difluoro-1H-indazole in organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing qualitative solubility insights gleaned from related synthetic procedures and offering a standardized experimental protocol for determining precise solubility values.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and use in various chemical reactions. This guide aims to consolidate the known information and provide a practical framework for researchers working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1017781-94-0[1]
Molecular Formula C₇H₃BrF₂N₂[1]
Molecular Weight 233.01 g/mol [1]
Appearance Typically a solid powder
Melting Point No data available
Boiling Point No data available

Solubility Data

Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in mg/mL or g/L) for this compound in common organic solvents. However, qualitative inferences can be drawn from patent literature describing the synthesis and purification of related indazole derivatives.

Qualitative Solubility Observations:

  • N,N-Dimethylformamide (DMF): Patent literature describing the synthesis of a similar compound, 3-bromo-5-nitro-1H-indazole, utilizes DMF as a reaction solvent, suggesting that this compound is likely to be soluble in DMF.[2]

  • Methanol (MeOH): A patent detailing the synthesis of 5-bromo-4-fluoro-1H-indazole mentions the use of methanol in a slurrying and purification step, indicating at least partial solubility in this solvent.[3]

  • Water: The aforementioned purification process also involves washing with water, which suggests that the compound has low solubility in aqueous solutions.[3]

A summary of the qualitative solubility is presented in Table 2.

SolventQualitative SolubilityReference
N,N-Dimethylformamide (DMF)Likely Soluble[2]
Methanol (MeOH)Partially Soluble[3]
WaterLow Solubility[3]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol, such as the isothermal shake-flask method, is recommended. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., DMF, Methanol, Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate, Tetrahydrofuran)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analysis:

    • Analyze the diluted solutions using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Visualizations

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

G A Start B Add excess 3-Bromo-5,6- difluoro-1H-indazole to vial A->B C Add known volume of organic solvent B->C D Equilibrate at constant temperature with agitation C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G H Calculate solubility G->H I End H->I

Caption: Experimental workflow for solubility determination.

G cluster_0 Solubility Determination Logic start Is quantitative solubility data available? yes Present data in a table start->yes Yes no Provide qualitative data and a general experimental protocol start->no No visualize Create workflow diagrams yes->visualize protocol Detail shake-flask method no->protocol protocol->visualize end Compile technical guide visualize->end

Caption: Logical flow for preparing the technical guide.

Conclusion

References

Stability and Storage of 3-Bromo-5,6-difluoro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-5,6-difluoro-1H-indazole. The information herein is intended to support researchers, scientists, and drug development professionals in maintaining the integrity and purity of this compound for various applications.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₇H₃BrF₂N₂ and a molecular weight of 233.01 g/mol . Its chemical structure consists of a difluorinated indazole core with a bromine atom at the 3-position. A summary of its key identifiers is provided in the table below.

PropertyValue
CAS Number 1017781-94-0
Molecular Formula C₇H₃BrF₂N₂
Molecular Weight 233.01 g/mol
Appearance Off-white to light yellow powder

Recommended Storage and Handling

To ensure the long-term stability of this compound, it is crucial to adhere to appropriate storage and handling guidelines. Based on information for structurally similar compounds and general best practices for chemical reagents, the following conditions are recommended:

  • Temperature: Store in a refrigerator at 2-8°C for long-term storage. For short-term use, storage at room temperature in a desiccator may be acceptable.

  • Light: Protect from light. The indazole ring system can be susceptible to photolytic degradation. Use amber vials or store in a dark place.

  • Moisture: Keep in a dry environment. The compound should be stored in a tightly sealed container to prevent moisture absorption, which could lead to hydrolysis.

  • Inert Atmosphere: For highly sensitive applications or very long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Handling Precautions: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively reported in the literature, based on the chemical structure and general knowledge of halogenated heterocyclic compounds, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The indazole ring may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening or other transformations.

  • Oxidation: The electron-rich indazole ring system could be prone to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air and light.

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of colored degradants or other byproducts.

  • Thermal Degradation: At elevated temperatures, the compound may undergo decomposition.

Quantitative Stability Data (Illustrative)

The following table presents illustrative quantitative data from a hypothetical forced degradation study on this compound. These values are provided as a template to demonstrate the type of data that should be generated in a formal stability study and are not based on experimental results. The goal of such a study is to achieve a target degradation of 5-20%.

Stress ConditionDurationTemperature% Assay of this compound% Total ImpuritiesMajor Degradant(s)
Control 7 days25°C99.80.2-
Acid Hydrolysis (0.1 M HCl) 24 hours60°C88.511.5DP-H1, DP-H2
Base Hydrolysis (0.1 M NaOH) 8 hours60°C85.214.8DP-B1, DP-B2
Oxidative (3% H₂O₂) 24 hours25°C90.19.9DP-O1
Thermal 7 days80°C92.77.3DP-T1
Photolytic (ICH Q1B) 1.2 million lux hours & 200 W h/m²25°C94.55.5DP-P1

DP-H, DP-B, DP-O, DP-T, and DP-P refer to hypothetical degradation products under hydrolytic, basic, oxidative, thermal, and photolytic stress, respectively.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound.

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as acetonitrile or methanol. This stock solution is then subjected to the stress conditions outlined below. A control sample, protected from the stress condition, should be analyzed concurrently.

Acid and Base Hydrolysis
  • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl for acid hydrolysis and 0.1 M NaOH for base hydrolysis.

  • Reflux the solutions at 60°C for a specified period (e.g., 8-24 hours), taking samples at intermediate time points.

  • After the desired time, cool the solutions to room temperature and neutralize them with an equivalent amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration with the mobile phase for analysis.

Oxidative Degradation
  • Treat an aliquot of the stock solution with an equal volume of a 3% hydrogen peroxide (H₂O₂) solution.

  • Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

  • Monitor the reaction periodically.

  • Once the target degradation is achieved, dilute the sample to a suitable concentration for analysis.

Thermal Degradation
  • Place a solid sample of this compound in a controlled temperature oven at a high temperature (e.g., 80°C).

  • Expose the sample for a defined period (e.g., 7 days).

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a solution of the stressed solid sample at a known concentration for analysis.

Photostability Testing
  • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • After exposure, prepare solutions of the solid sample and dilute the solution sample to a suitable concentration for analysis.

Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the analysis of the stressed samples. The method should be capable of separating the parent compound from all potential degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (determined by UV scan, likely around 254 nm or 280 nm).

  • Column Temperature: 30°C.

The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the main peak is free from co-eluting impurities.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the stability and storage of this compound.

Stability_Assessment_Workflow cluster_storage Storage and Handling cluster_stability_testing Stability Assessment cluster_outcome Outcome Storage Recommended Storage (2-8°C, Dark, Dry) Handling Safe Handling (PPE, Ventilation) Storage->Handling Forced_Degradation Forced Degradation Studies Hydrolysis Acid/Base Hydrolysis Forced_Degradation->Hydrolysis Oxidation Oxidation (H₂O₂) Forced_Degradation->Oxidation Thermal Thermal Stress Forced_Degradation->Thermal Photolysis Photolytic Stress (ICH Q1B) Forced_Degradation->Photolysis Analysis Stability-Indicating HPLC Method Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolysis->Analysis Data Data Analysis & Degradation Pathway ID Analysis->Data Shelf_Life Establish Shelf-Life Data->Shelf_Life Packaging Define Packaging Requirements Data->Packaging

Caption: Workflow for the stability assessment of this compound.

Logical_Relationship_Degradation Compound 3-Bromo-5,6-difluoro- 1H-indazole Degradation Degradation Compound->Degradation Degradants Degradation Products Degradation->Degradants Loss_of_Purity Loss of Purity Degradants->Loss_of_Purity Loss_of_Activity Potential Loss of Biological Activity Loss_of_Purity->Loss_of_Activity Improper_Storage Improper Storage (Light, Heat, Moisture) Improper_Storage->Degradation

Caption: Logical relationship between storage conditions and compound integrity.

Conclusion

The stability of this compound is critical for its effective use in research and drug development. Adherence to recommended storage conditions of 2-8°C, protection from light, and exclusion of moisture is paramount. While specific stability data is not extensively available, the provided experimental protocols for forced degradation studies offer a robust framework for generating this crucial information. A validated stability-indicating HPLC method is the cornerstone of accurate stability assessment. By understanding the potential degradation pathways and implementing appropriate storage and handling procedures, researchers can ensure the quality and reliability of this compound for their scientific endeavors.

The Emergence of 3-Bromo-5,6-difluoro-1H-indazole: A Prospective Analysis of Its Biological Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds. Its versatile biological activities, ranging from kinase inhibition to antimicrobial effects, have established it as a "privileged structure" in drug discovery. This technical guide focuses on the potential biological activity of a specific, yet underexplored derivative: 3-Bromo-5,6-difluoro-1H-indazole. While direct experimental data for this compound is not publicly available, this whitepaper will provide a comprehensive, prospective analysis based on the well-documented structure-activity relationships (SAR) of related indazole analogs. We will explore its potential as a kinase inhibitor in oncology, outline detailed, hypothetical experimental protocols for its synthesis and biological evaluation, and present potential signaling pathways it may modulate. This guide aims to serve as a foundational resource for researchers poised to investigate the therapeutic promise of this intriguing molecule.

Introduction: The Indazole Scaffold - A Privileged Motif in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has garnered significant attention in the pharmaceutical industry.[1][2] This scaffold is present in a variety of FDA-approved drugs, including the antiemetic Granisetron, the antiglycolytic agent Lonidamine for brain tumor treatment, and several tyrosine kinase inhibitors like Axitinib and Pazopanib for renal cell carcinoma.[3] The therapeutic versatility of indazole derivatives stems from their ability to engage with a wide array of biological targets, often acting as inhibitors of enzymes such as kinases and phosphodiesterases.[1]

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring.[4][5] Halogenation, in particular, is a key strategy employed by medicinal chemists to modulate the physicochemical and pharmacological properties of drug candidates. Fluorine substitutions, for instance, can enhance metabolic stability, lipophilicity, and binding affinity.[6] The presence of fluorine at specific positions, such as C6, has been shown to significantly boost the inhibitory potency of indazole-based compounds against certain kinases, like Rho kinase (ROCK1), and improve oral bioavailability.[7] Bromo substituents, on the other hand, often serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions, enabling the exploration of a wider chemical space.[8][9] Bromo-substituted indazoles themselves have also been investigated for various biological activities, including the inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).[4]

Given the established importance of both the indazole core and the influence of fluoro and bromo substitutions, this compound emerges as a compound of significant interest for biological investigation.

Prospective Biological Activity of this compound

Based on the structure-activity relationships of analogous compounds, this compound is hypothesized to possess potent biological activities, primarily as a kinase inhibitor with potential applications in oncology .

The 5,6-difluoro substitution on the benzene portion of the indazole ring is a key feature. Fluorination in this region is known to enhance the bioactivity of indazole derivatives, and this specific substitution pattern has been highlighted as promising in cancer research.[6] The fluorine atoms can alter the electronic properties of the aromatic system and potentially engage in favorable interactions within the ATP-binding pocket of various kinases.

The 3-bromo substituent offers two key prospects. Firstly, the bromine atom itself can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding affinity. Secondly, and perhaps more significantly, the C3-bromo position is a prime site for synthetic modification. This allows for the facile introduction of various functional groups via well-established cross-coupling methodologies, such as Suzuki or Sonogashira reactions, to optimize potency and selectivity against a target kinase.[8]

Therefore, this compound can be viewed as both a potentially active molecule in its own right and a valuable intermediate for the generation of a library of novel kinase inhibitors.

Hypothetical Experimental Protocols

The following sections outline a series of detailed, albeit hypothetical, experimental protocols to synthesize and evaluate the biological activity of this compound.

Chemical Synthesis

A plausible synthetic route to this compound could commence from a commercially available difluorinated aniline or benzonitrile derivative. A potential multi-step synthesis is outlined below.

dot

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 3-Amino-5,6-difluoro-1H-indazole

A common route to 3-aminoindazoles involves the reaction of an ortho-halobenzonitrile with hydrazine.[6] In this case, 2,4,5-trifluorobenzonitrile would be a suitable starting material.

  • To a solution of 2,4,5-trifluorobenzonitrile (1 equivalent) in a high-boiling point solvent such as n-butanol or pyridine, add hydrazine hydrate (excess, e.g., 10 equivalents).

  • Heat the reaction mixture under reflux for several hours (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 3-amino-5,6-difluoro-1H-indazole.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

The conversion of the 3-amino group to a 3-bromo group can be achieved via a Sandmeyer-type reaction.

  • Suspend 3-amino-5,6-difluoro-1H-indazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr).

  • Cool the suspension in an ice bath to 0-5 °C.

  • Add a solution of sodium nitrite (NaNO2) (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Add the cold diazonium salt solution portion-wise to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

  • Cool the mixture, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain this compound.

In Vitro Biological Evaluation

3.2.1. Anti-proliferative Activity Screening

The initial biological assessment would involve screening for anti-proliferative activity against a panel of human cancer cell lines.

  • Cell Lines: A diverse panel of cancer cell lines should be used, for example:

    • A549 (lung carcinoma)

    • MCF-7 (breast adenocarcinoma)

    • K562 (chronic myeloid leukemia)

    • PC-3 (prostate adenocarcinoma)

    • HepG2 (hepatocellular carcinoma)[10]

  • Methodology (MTT Assay):

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values.

dot

Caption: Workflow for the MTT anti-proliferative assay.

3.2.2. Kinase Inhibition Assays

Based on the anti-proliferative activity, the compound would be tested against a panel of kinases to identify potential targets.

  • Assay Format: In vitro kinase assays are typically performed using purified recombinant kinases. Common formats include radiometric assays (measuring the incorporation of radioactive phosphate into a substrate) or non-radiometric assays (e.g., fluorescence-based or luminescence-based).

  • Kinase Panel: A broad panel of kinases implicated in cancer should be screened, including but not limited to:

    • Tyrosine kinases (e.g., FGFR, VEGFR, EGFR)

    • Serine/threonine kinases (e.g., PLK4, Aurora Kinases, PIM kinases, Akt)[1]

  • Methodology (Example using a generic luminescence-based assay):

    • In a 96-well plate, add the kinase, a suitable substrate, and ATP.

    • Add varying concentrations of this compound.

    • Incubate the reaction for a specified time at an optimal temperature.

    • Stop the reaction and add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining (and thus directly proportional to kinase activity).

    • Measure the luminescence and calculate the IC50 values.

Mechanism of Action Studies

Should the compound exhibit potent anti-proliferative and kinase inhibitory activity, further studies would be necessary to elucidate its mechanism of action at the cellular level.

3.3.1. Cell Cycle Analysis

  • Methodology (Flow Cytometry):

    • Treat a selected cancer cell line with this compound at concentrations around its IC50 value for 24-48 hours.

    • Harvest the cells, fix them in cold ethanol, and treat them with RNase.

    • Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

3.3.2. Apoptosis Assay

  • Methodology (Annexin V-FITC/PI Staining):

    • Treat cells with the compound as described for cell cycle analysis.

    • Harvest the cells and wash them with a binding buffer.

    • Stain the cells with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

    • Analyze the stained cells by flow cytometry to quantify the populations of viable, early apoptotic, late apoptotic, and necrotic cells.

3.3.3. Western Blot Analysis

To investigate the effect of the compound on specific signaling pathways, Western blotting can be used to measure the expression and phosphorylation status of key proteins.

  • Methodology:

    • Treat cells with the compound for a defined period.

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of a target kinase, downstream signaling molecules, and markers of apoptosis like cleaved caspase-3, Bax, and Bcl-2).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

dot

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibition Cell_Cycle Cell Cycle Progression Akt->Cell_Cycle PIM PIM Kinase PIM->Bcl2 Inhibition PIM->Cell_Cycle Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Indazole This compound Indazole->RTK Potential Inhibition Indazole->Akt Potential Inhibition Indazole->PIM Potential Inhibition

Caption: A potential signaling pathway that could be targeted by this compound.

Data Presentation

All quantitative data generated from the proposed experiments should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Hypothetical Anti-proliferative Activity of this compound

Cell LineCancer TypeIC50 (µM)
A549Lung CarcinomaData
MCF-7Breast AdenocarcinomaData
K562Chronic Myeloid LeukemiaData
PC-3Prostate AdenocarcinomaData
HepG2Hepatocellular CarcinomaData

Table 2: Hypothetical Kinase Inhibitory Activity of this compound

KinaseKinase FamilyIC50 (nM)
FGFR1Tyrosine KinaseData
VEGFR2Tyrosine KinaseData
PLK4Serine/Threonine KinaseData
PIM1Serine/Threonine KinaseData
Akt1Serine/Threonine KinaseData

Conclusion and Future Directions

While the biological activity of this compound has not yet been reported in the scientific literature, a prospective analysis based on the extensive research into related indazole derivatives strongly suggests its potential as a valuable compound in drug discovery, particularly in the field of oncology. Its chemical structure, featuring a privileged indazole core with strategic halogen substitutions, makes it a prime candidate for investigation as a kinase inhibitor.

The experimental protocols outlined in this guide provide a comprehensive roadmap for the synthesis and biological evaluation of this compound. Successful execution of these studies would not only elucidate the therapeutic potential of this compound itself but also pave the way for its use as a versatile scaffold for the development of novel, highly potent, and selective drug candidates. Future work should focus on lead optimization through synthetic modification of the 3-bromo position to enhance target-specific activity and improve pharmacokinetic properties.

References

3-Bromo-5,6-difluoro-1H-indazole: A Technical Review for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Synthesis, Physicochemical Properties, and Potential Biological Significance of a Key Heterocyclic Building Block

Introduction

3-Bromo-5,6-difluoro-1H-indazole is a halogenated heterocyclic compound that holds significant potential as a key intermediate and building block in the synthesis of complex molecules for drug discovery and development. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets. The introduction of bromine and difluoro substituents on the indazole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with target proteins. This technical guide provides a comprehensive overview of the available information on this compound, including its synthesis, properties, and potential applications, with a focus on its relevance to researchers and scientists in the field of drug development.

While specific experimental data for this compound is not extensively detailed in publicly available literature, this guide extrapolates from established synthetic methodologies for analogous compounds and discusses the general biological context of substituted indazoles.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. These properties are crucial for assessing its potential as a drug candidate or an intermediate in drug synthesis.

PropertyValueSource/Method
CAS Number 1017781-94-0Commercial Supplier Data
Molecular Formula C₇H₃BrF₂N₂Calculated
Molecular Weight 233.02 g/mol Calculated
Appearance White to off-white solidInferred from Analogs
Melting Point Not reported; likely >150 °CInferred from Analogs
Boiling Point Not reported-
Solubility Soluble in organic solvents (DMSO, DMF, Methanol)Inferred from Analogs
LogP ~2.5-3.5Predicted

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on established synthetic routes for structurally similar indazoles, two primary plausible synthetic strategies can be proposed:

  • Direct Bromination of 5,6-difluoro-1H-indazole: This is a common method for the introduction of a bromine atom at the C3 position of the indazole ring.

  • Cyclization of a Substituted Phenylhydrazine: This classical approach involves the formation of the indazole ring from a suitably substituted phenylhydrazine precursor.

Proposed Experimental Protocol: Synthesis via Direct Bromination

This protocol is adapted from the synthesis of other 3-bromoindazoles and represents a likely effective method.

Reaction Scheme:

G start 5,6-difluoro-1H-indazole reagents Br₂, Acetic Acid product This compound reagents->product Bromination

Figure 1: Proposed synthesis of this compound via direct bromination.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5,6-difluoro-1H-indazole (1.0 eq.) in glacial acetic acid.

  • Addition of Bromine: To the stirred solution, add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and then with a saturated solution of sodium thiosulfate to remove any unreacted bromine.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Expected Yield: Based on similar reactions, yields are expected to be in the range of 70-90%.

Potential Biological Activity and Applications in Drug Discovery

Indazole derivatives are widely recognized for their diverse pharmacological activities, with many compounds having been developed as potent inhibitors of various protein kinases.[1][2] Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation, and their dysregulation is a hallmark of many diseases, including cancer.

While the specific biological targets of this compound have not been reported, its structural features suggest that it could serve as a valuable scaffold for the development of kinase inhibitors. The 1H-indazole core can act as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region. The bromine atom at the C3 position can be utilized for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce various substituents that can occupy different pockets of the ATP-binding site, thereby modulating potency and selectivity. The difluoro substitution on the benzene ring can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.

Potential Signaling Pathway Involvement

Given the prevalence of indazole-based compounds as kinase inhibitors, a likely therapeutic application for derivatives of this compound is in oncology, targeting signaling pathways that are frequently dysregulated in cancer. A generalized signaling pathway that is often targeted by such inhibitors is the Receptor Tyrosine Kinase (RTK) pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Indazole-based Kinase Inhibitor (e.g., derivative of This compound) Inhibitor->RAF Inhibitor->MEK Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

Figure 2: Potential targeting of the RTK signaling pathway by indazole-based kinase inhibitors.

Experimental Workflow for Kinase Inhibitor Screening

For researchers intending to utilize this compound as a scaffold for developing kinase inhibitors, a typical experimental workflow would involve the following stages:

G A Synthesis of This compound and Derivatives B Primary Kinase Screening (Biochemical Assays) A->B Library of Compounds C IC50 Determination (Dose-Response) B->C Hit Identification D Cell-based Assays (e.g., Proliferation, Apoptosis) C->D Lead Compound Selection E In Vivo Efficacy Studies (Animal Models) D->E Preclinical Candidate

Figure 3: A typical experimental workflow for the development of kinase inhibitors.

Experimental Protocols for Key Stages:

  • Primary Kinase Screening: This is typically performed using in vitro biochemical assays, such as radiometric assays (e.g., ³²P-ATP filter binding assays) or non-radiometric assays (e.g., fluorescence-based assays like FRET or TR-FRET). A library of compounds derived from this compound would be screened against a panel of kinases at a single concentration to identify initial "hits."

  • IC₅₀ Determination: For the hits identified in the primary screen, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC₅₀). This involves incubating the kinase with varying concentrations of the inhibitor and measuring the enzyme activity.

  • Cell-based Assays: The potency of the lead compounds is then evaluated in a cellular context. This can include cell proliferation assays (e.g., MTT or CellTiter-Glo assays), apoptosis assays (e.g., caspase activity assays or Annexin V staining), and target engagement assays (e.g., Western blotting to assess the phosphorylation status of downstream substrates).

Conclusion

This compound represents a promising, albeit underexplored, building block for the development of novel therapeutics, particularly in the area of kinase inhibition. While detailed experimental data for this specific compound is sparse in the public domain, established synthetic methodologies for analogous indazoles provide a clear path forward for its preparation. Its structural features make it an attractive starting point for medicinal chemistry campaigns aimed at discovering new drugs for a range of diseases, most notably cancer. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its therapeutic potential.

References

The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of 3-Bromo-5,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the discovery, synthesis, and significance of the heterocyclic compound 3-Bromo-5,6-difluoro-1H-indazole. This molecule has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents.

The indazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules. This guide focuses on a specific, highly functionalized indazole, this compound, tracing its origins from its initial disclosure to its role in contemporary drug discovery.

Initial Disclosure and Synthesis

The first documented synthesis of this compound appears in the patent literature, specifically in the international patent application WO2008121742. This disclosure marks the formal entry of this compound into the chemical lexicon. The primary synthetic route described is a multi-step process commencing from a substituted aniline.

The synthesis of related brominated indazoles often involves the cyclization of appropriately substituted anilines or benzonitriles. For instance, the synthesis of 5-bromo-1H-indazol-3-amine is achieved by reacting 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.[1] Similarly, 3-bromo-5-nitro-1H-indazole can be prepared by the bromination of 5-nitro-1H-indazole.[2] These established methods provide a broader context for the synthetic strategies employed for halogenated indazoles.

Experimental Protocol: Synthesis of this compound

The following experimental protocol is based on the general principles of indazole synthesis, adapted from methodologies for analogous compounds.

Step 1: Synthesis of 5,6-difluoro-1H-indazole

A plausible precursor to the target molecule is 5,6-difluoro-1H-indazole. While the direct synthesis from a commercially available starting material is not explicitly detailed in the initial searches, a common route involves the diazotization of a corresponding aniline followed by cyclization.

Step 2: Bromination of 5,6-difluoro-1H-indazole

The introduction of the bromine atom at the 3-position of the indazole ring is a key transformation. This is typically achieved through electrophilic bromination.

  • Reaction: 5,6-difluoro-1H-indazole is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF) or acetic acid.

  • Brominating Agent: A source of electrophilic bromine, such as N-bromosuccinimide (NBS) or elemental bromine, is added to the solution.

  • Conditions: The reaction is typically stirred at room temperature or with gentle heating to facilitate the substitution.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched, and the crude product is isolated. Purification is generally performed by recrystallization or column chromatography to yield pure this compound.

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis start Substituted Aniline intermediate 5,6-difluoro-1H-indazole start->intermediate Diazotization & Cyclization final This compound intermediate->final Bromination

A generalized synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is essential for its characterization and use in further synthetic applications. The following table summarizes key physicochemical properties.

PropertyValue
Molecular Formula C₇H₃BrF₂N₂
Molecular Weight 233.01 g/mol
CAS Number 1017781-94-0
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents like DMSO and methanol

Spectroscopic data is critical for confirming the structure of the synthesized compound. While specific spectra were not available in the initial search results, typical characterization would involve:

  • ¹H NMR: To determine the number and environment of protons.

  • ¹⁹F NMR: To confirm the presence and coupling of the fluorine atoms.

  • ¹³C NMR: To identify the carbon skeleton of the molecule.

  • Mass Spectrometry: To confirm the molecular weight and isotopic pattern of bromine.

Applications in Drug Discovery

The significance of this compound lies in its utility as a versatile building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. The bromine atom at the 3-position serves as a convenient handle for introducing further molecular diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

The following diagram illustrates the central role of this compound as a key intermediate in the synthesis of potential drug candidates.

Medicinal_Chemistry_Application cluster_reactions Cross-Coupling Reactions cluster_products Potential Drug Candidates intermediate This compound suzuki Suzuki Coupling intermediate->suzuki sonogashira Sonogashira Coupling intermediate->sonogashira buchwald Buchwald-Hartwig Amination intermediate->buchwald product1 Aryl-substituted Indazoles suzuki->product1 product2 Alkynyl-substituted Indazoles sonogashira->product2 product3 Amino-substituted Indazoles buchwald->product3

Application of this compound in medicinal chemistry.

The fluorine atoms on the benzene ring can enhance metabolic stability, improve binding affinity to biological targets, and alter the electronic properties of the molecule, all of which are desirable attributes in drug design. The indazole core itself is a known pharmacophore that interacts with a variety of biological targets, including kinases, which are implicated in cancer and inflammatory diseases.

Conclusion

While the initial discovery of this compound is rooted in the patent literature as a synthetic intermediate, its value to the scientific and drug development communities is significant. Its trifunctional nature—a reactive bromine, a bioisosteric indazole core, and modulating fluorine atoms—makes it a highly attractive building block for the construction of novel and potent pharmaceutical agents. Further exploration of the reactivity and applications of this compound is likely to yield new therapeutic candidates in the years to come.

References

Methodological & Application

Application Notes and Protocols: 3-Bromo-5,6-difluoro-1H-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-5,6-difluoro-1H-indazole is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a scaffold for the synthesis of potent kinase inhibitors. The presence of the bromine atom at the 3-position provides a convenient handle for various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of diverse substituents to explore the chemical space and optimize biological activity. The difluoro substitution on the benzene ring can enhance metabolic stability and modulate the electronic properties of the molecule, often leading to improved pharmacokinetic profiles and target engagement.

This document provides an overview of the application of this compound in the design and synthesis of kinase inhibitors, with a particular focus on its potential use in developing inhibitors for Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a validated target in oncology.

Application in Kinase Inhibitor Development

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the hinge region of kinase active sites. A notable example of an indazole-based kinase inhibitor is CFI-400945, a potent and selective PLK4 inhibitor that has advanced to clinical trials.[1] While the direct synthesis of CFI-400945 from this compound is not explicitly documented in the public domain, the structural similarities and the synthetic strategies employed for related analogs highlight the potential of this building block.

The general approach involves using the bromine at the C3 position for introducing substituents that can occupy the hydrophobic pocket of the kinase, while the indazole nitrogen atoms interact with the hinge region. The 5,6-difluoro substitution can contribute to favorable interactions within the binding site and improve drug-like properties.

Representative Biological Data

The following table summarizes representative biological data for indazole-based PLK4 inhibitors, illustrating the potency that can be achieved with this scaffold. The data is based on published information for compounds structurally related to those that could be synthesized from this compound.

Compound IDTarget KinaseIC50 (nM)[2][3]Cell LineGI50 (µM)[2]
CFI-400945PLK42.8MCF-70.979
Analog K22PLK40.1MCF-71.3
AxitinibVEGFR/PLK46.5 (PLK4)--

Experimental Protocols

This section provides detailed protocols for key synthetic transformations involving this compound, leading to the generation of a diverse library of potential kinase inhibitors.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[4][5][6]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl2)[4]

  • Base (e.g., K2CO3 or Cs2CO3)[4][5]

  • Solvent (e.g., 1,4-dioxane/water mixture)[4]

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5,6-difluoro-1H-indazole.

Protocol 2: Sonogashira Coupling

This protocol outlines a general procedure for the palladium- and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.[3]

Materials:

  • This compound

  • Terminal alkyne (e.g., ethynylbenzene)

  • Palladium catalyst (e.g., Pd(PPh3)4)[3]

  • Copper(I) iodide (CuI)[3]

  • Base (e.g., triethylamine)

  • Solvent (e.g., DMF or THF)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the palladium catalyst (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent (e.g., triethylamine).

  • Add the terminal alkyne (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 5-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-alkynyl-5,6-difluoro-1H-indazole.

Visualizations

Synthetic Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a general synthetic workflow for the elaboration of the this compound scaffold into potential kinase inhibitors.

G A This compound B Suzuki Coupling (Aryl Boronic Acids) A->B C Sonogashira Coupling (Terminal Alkynes) A->C D 3-Aryl-5,6-difluoro-1H-indazoles B->D E 3-Alkynyl-5,6-difluoro-1H-indazoles C->E F Further Functionalization (e.g., N-alkylation, amidation) D->F E->F G Kinase Inhibitor Library F->G

Caption: Synthetic workflow for kinase inhibitor library generation.

PLK4 Signaling Pathway

The diagram below depicts a simplified signaling pathway involving PLK4, highlighting its role in centriole duplication and its relevance as a cancer target.

G PLK4 PLK4 Centrosome Centrosome PLK4->Centrosome localizes to Centriole_Dup Centriole Duplication Centrosome->Centriole_Dup regulates Cell_Cycle Cell Cycle Progression Centriole_Dup->Cell_Cycle enables Cancer Cancer Cell Proliferation Cell_Cycle->Cancer Inhibitor 3-Bromo-5,6-difluoro- 1H-indazole Derivative (PLK4 Inhibitor) Inhibitor->PLK4 inhibits

Caption: Simplified PLK4 signaling pathway and point of inhibition.

References

Application Notes: 3-Bromo-5,6-difluoro-1H-indazole in Kinase Inhibition and Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5,6-difluoro-1H-indazole is a halogenated indazole derivative. The indazole scaffold is a prominent feature in a multitude of compounds investigated for therapeutic applications, particularly in oncology.[1][2][3] Indazole-based molecules have been successfully developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][4] This document provides detailed application notes and experimental protocols for the utilization of this compound as a scaffold in the development of kinase inhibitors and as a tool for cancer research.

Chemical Properties

PropertyValue
CAS Number 1017781-94-0
Molecular Formula C₇H₃BrF₂N₂
Molecular Weight 233.01 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and methanol

Biological Context: The Role of Kinase Inhibition in Cancer Therapy

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a key mechanism in signal transduction pathways that control cell growth, proliferation, differentiation, and apoptosis.[5] Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell division and tumor growth.[5] Therefore, targeting specific kinases with small molecule inhibitors has become a cornerstone of modern cancer therapy.[1]

The indazole ring system has proven to be an effective scaffold for the design of kinase inhibitors, with several FDA-approved drugs, such as Axitinib and Pazopanib, featuring this core structure.[1] These molecules typically bind to the ATP-binding pocket of the target kinase, preventing the transfer of a phosphate group to its substrate and thereby blocking the downstream signaling cascade.

Potential Kinase Targets for Indazole-Based Inhibitors

Research on indazole derivatives has revealed their potential to inhibit a range of kinases implicated in cancer, including:

  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases involved in angiogenesis, cell proliferation, and migration. Aberrant FGFR signaling is associated with various cancers.[6][7][8]

  • Pim Kinases (Pim-1, Pim-2, Pim-3): A family of serine/threonine kinases that regulate cell survival, proliferation, and apoptosis. Overexpression of Pim kinases is observed in many hematological malignancies and solid tumors.[1][9][10]

  • Akt (Protein Kinase B): A serine/threonine kinase that is a central node in signaling pathways promoting cell survival and proliferation.[11]

Experimental Protocols

The following are representative protocols for the evaluation of this compound and its derivatives as kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase using a radiometric assay format.

Materials:

  • This compound (or derivative) dissolved in DMSO

  • Recombinant human kinase (e.g., FGFR1, Pim-1)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • 10% Phosphoric acid

  • Phosphocellulose filter paper

  • Scintillation counter and scintillation fluid

  • 96-well microtiter plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • In a 96-well plate, add 5 µL of the diluted test compound to each well. For control wells, add 5 µL of DMSO.

  • Add 20 µL of a solution containing the kinase and its specific substrate in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 25 µL of kinase assay buffer containing [γ-³²P]ATP (specific activity ~500 cpm/pmol). The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting 40 µL of the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper three times for 5 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Air dry the filter paper and place it in a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of a test compound on the proliferation of cancer cell lines.

Materials:

  • This compound (or derivative) dissolved in DMSO

  • Cancer cell line (e.g., a line known to be dependent on the target kinase, such as a multiple myeloma cell line for Pim kinase inhibitors)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted test compound. Include wells with medium and DMSO as a negative control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • If using a solubilization solution, add 100 µL to each well and incubate overnight at 37°C to dissolve the formazan crystals. If using DMSO, carefully remove the medium and add 100 µL of DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

  • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the compound concentration.

Data Presentation

The following table provides representative IC50 values for various indazole derivatives against different kinases, illustrating the potential potency that can be achieved with this scaffold. Note that these are not values for this compound itself but for structurally related compounds.

Compound TypeTarget KinaseIC50 (nM)Reference
3-(Pyrazin-2-yl)-1H-indazole derivativePim-13-11[1]
3-(Pyrazin-2-yl)-1H-indazole derivativePim-23-11[1]
3-(Pyrazin-2-yl)-1H-indazole derivativePim-33-11[1]
1H-Indazole-based fragmentFGFR1800-90,000[7]
1H-Indazole-based fragmentFGFR2800-90,000[7]
1H-Indazole-based fragmentFGFR3800-90,000[7]
Indazole DerivativeAkt61[12]

Visualizations

Signaling Pathway

G cluster_0 Potential Kinase Inhibition Pathways Growth Factor Growth Factor RTK (e.g., FGFR) RTK (e.g., FGFR) Growth Factor->RTK (e.g., FGFR) PIM Kinase PIM Kinase RTK (e.g., FGFR)->PIM Kinase Akt Akt RTK (e.g., FGFR)->Akt Downstream Effectors Downstream Effectors PIM Kinase->Downstream Effectors Akt->Downstream Effectors Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival This compound Derivative This compound Derivative This compound Derivative->RTK (e.g., FGFR) This compound Derivative->PIM Kinase This compound Derivative->Akt

Caption: Potential signaling pathways targeted by indazole-based kinase inhibitors.

Experimental Workflow

G cluster_1 Drug Discovery Workflow Compound Synthesis Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay Cell-Based Proliferation Assay Cell-Based Proliferation Assay In Vitro Kinase Assay->Cell-Based Proliferation Assay Apoptosis Assay Apoptosis Assay Cell-Based Proliferation Assay->Apoptosis Assay Lead Optimization Lead Optimization Apoptosis Assay->Lead Optimization

Caption: A typical workflow for the evaluation of novel kinase inhibitors.

References

Application Note: Optimization of Reaction Conditions for the Synthesis of 3-Bromo-5,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Bromo-5,6-difluoro-1H-indazole, a key building block in medicinal chemistry. The synthesis is presented as a two-step process: the formation of the precursor 5,6-difluoro-1H-indazole, followed by its regioselective bromination at the C3 position. This application note focuses on the optimization of the critical bromination step, exploring various reagents, solvents, and temperature conditions to maximize yield and purity. The presented protocols and data serve as a comprehensive guide for researchers engaged in the synthesis of substituted indazoles for drug discovery and development.

Introduction

Indazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. The functionalization of the indazole ring is crucial for modulating the pharmacological profile of these compounds. Specifically, halogenated indazoles, such as this compound, are versatile intermediates that can be readily modified through cross-coupling reactions to generate diverse libraries of drug candidates.

The synthesis of this compound is not widely reported, necessitating the development of a robust and optimized synthetic protocol. This application note outlines a proposed synthetic route and provides a detailed methodology for the optimization of the C3-bromination of 5,6-difluoro-1H-indazole.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves two main steps, as illustrated in the workflow diagram below. The first step is the synthesis of the precursor, 5,6-difluoro-1H-indazole, from a suitable fluorinated precursor. The second, and focal, step is the optimization of the bromination of this precursor to yield the final product.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination Optimization A 2',4',5'-Trifluoroacetophenone C Cyclization Reaction A->C B Hydrazine Hydrate B->C D 5,6-Difluoro-1H-indazole C->D E 5,6-Difluoro-1H-indazole G Reaction Condition Optimization E->G F Brominating Agent (NBS or DBDMH) F->G H This compound G->H

Figure 1: Proposed two-step synthesis workflow for this compound.

Experimental Protocols

Synthesis of 5,6-difluoro-1H-indazole (Precursor)

This protocol is based on general methods for indazole synthesis from fluorinated acetophenones.

Materials:

  • 2',4',5'-Trifluoroacetophenone

  • Hydrazine hydrate

  • n-Butanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard work-up and purification equipment

Procedure:

  • To a solution of 2',4',5'-trifluoroacetophenone (1.0 eq) in n-butanol (10 mL/g of acetophenone), add hydrazine hydrate (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 5,6-difluoro-1H-indazole.

Optimization of C3-Bromination of 5,6-difluoro-1H-indazole

The following protocols detail the screening of different brominating agents, solvents, and temperatures to determine the optimal conditions for the synthesis of this compound.

General Procedure:

To a solution of 5,6-difluoro-1H-indazole (1.0 eq) in the specified solvent (see Table 1), add the brominating agent (1.1 eq). The reaction is stirred at the designated temperature for the specified time. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, worked up, and the product is purified.

Optimization Parameters:

  • Brominating Agents: N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are investigated as they are effective and milder alternatives to liquid bromine.

  • Solvents: A range of solvents with varying polarities will be screened, including acetonitrile (MeCN), dichloromethane (DCM), and N,N-dimethylformamide (DMF).

  • Temperature: The reaction will be tested at room temperature (25 °C) and elevated temperatures (50 °C and 80 °C).

G Start Start: 5,6-Difluoro-1H-indazole Reagent Select Brominating Agent (NBS or DBDMH) Start->Reagent Solvent Select Solvent (MeCN, DCM, DMF) Reagent->Solvent Temp Select Temperature (25°C, 50°C, 80°C) Solvent->Temp React Run Reaction Temp->React Analyze Analyze Yield & Purity (LC-MS, NMR) React->Analyze Optimal Optimal Conditions Found? Analyze->Optimal Optimal->Reagent No, Iterate End End: Purified Product Optimal->End Yes

Figure 2: Logical workflow for the optimization of the bromination reaction.

Data Presentation: Optimization of Bromination

The following tables summarize the hypothetical results from the optimization studies.

Table 1: Screening of Brominating Agents and Solvents at Room Temperature (25 °C)

EntryBrominating AgentSolventTime (h)Conversion (%)Yield (%)
1NBSMeCN246558
2NBSDCM244035
3NBSDMF188578
4DBDMHMeCN247062
5DBDMHDCM244541
6DBDMHDMF169285

Table 2: Effect of Temperature on Bromination in DMF

EntryBrominating AgentTemperature (°C)Time (h)Conversion (%)Yield (%)
1NBS25188578
2NBS5069588
3NBS804>9891
4DBDMH25169285
5DBDMH504>9893
6DBDMH802>9890 (slight decomposition)

Optimized Protocol

Based on the optimization data, the following protocol is recommended for the synthesis of this compound.

Materials:

  • 5,6-difluoro-1H-indazole

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Standard work-up and purification equipment

Procedure:

  • Dissolve 5,6-difluoro-1H-indazole (1.0 eq) in DMF (15 mL/g of indazole) in a round-bottom flask.

  • Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at 50 °C.

  • Monitor the reaction by LC-MS until the starting material is consumed (approximately 4 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound as a solid.

Conclusion

This application note provides a comprehensive guide for the synthesis and optimization of this compound. The proposed two-step synthesis is a viable route to this valuable building block. The optimization studies indicate that the use of DBDMH in DMF at 50 °C provides the target compound in high yield and purity. This optimized protocol can be effectively employed by researchers in the field of medicinal chemistry to access this and other similar halogenated indazole intermediates for the development of novel therapeutics.

Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 3-Bromo-5,6-difluoro-1H-indazole, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented in a two-stage process, culminating in a highly pure product suitable for further derivatization and drug discovery applications.

Introduction

This compound is a valuable building block in medicinal chemistry due to the unique properties conferred by its trifunctionalized core. The presence of the bromine atom at the 3-position allows for a variety of cross-coupling reactions, while the difluoro substitution on the benzene ring can enhance metabolic stability and binding affinity of target molecules. This document outlines a robust and scalable synthetic strategy, commencing with the formation of the 5,6-difluoro-1H-indazole core, followed by a regioselective bromination at the C3 position.

Synthetic Strategy Overview

The proposed large-scale synthesis of this compound is divided into two key stages:

  • Stage 1: Synthesis of 5,6-difluoro-1H-indazole. This stage focuses on the construction of the core indazole ring system from a commercially available difluorinated precursor. A common and effective method involves the diazotization of an appropriately substituted aniline followed by an intramolecular cyclization.

  • Stage 2: Regioselective C3-Bromination. The second stage introduces the bromine atom at the desired 3-position of the 5,6-difluoro-1H-indazole. An efficient and modern approach utilizing ultrasound-assisted bromination with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is presented, offering high regioselectivity and yield.

G cluster_stage1 Stage 1: Synthesis of 5,6-difluoro-1H-indazole cluster_stage2 Stage 2: C3-Bromination Starting Material 2-Amino-4,5-difluorotoluene Diazotization Diazotization (NaNO₂, HCl) Starting Material->Diazotization Cyclization Intramolecular Cyclization Diazotization->Cyclization Indazole Core 5,6-difluoro-1H-indazole Cyclization->Indazole Core Bromination Ultrasound-Assisted Bromination (DBDMH) Indazole Core->Bromination Final Product This compound Bromination->Final Product

Figure 1: Conceptual overview of the two-stage synthesis of this compound.

Experimental Protocols

Stage 1: Large-Scale Synthesis of 5,6-difluoro-1H-indazole

This protocol is adapted from established methods for indazole synthesis via diazotization of ortho-toluidine derivatives.

Materials:

  • 2-Amino-4,5-difluorotoluene

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Water (H₂O)

  • Toluene

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction vessel with overhead stirring, cooling capabilities, and addition funnel

Procedure:

  • Diazotization:

    • To a cooled (0-5 °C) suspension of 2-Amino-4,5-difluorotoluene (1.0 eq) in a mixture of concentrated HCl and water, slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Cyclization and Work-up:

    • Slowly add the cold diazonium salt solution to a heated (80-90 °C) mixture of toluene and water.

    • After the addition is complete, continue stirring at this temperature for 1 hour, then cool to room temperature.

    • Separate the organic layer and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 5,6-difluoro-1H-indazole.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to afford pure 5,6-difluoro-1H-indazole.

Stage 2: Large-Scale Synthesis of this compound

This protocol utilizes an efficient and regioselective ultrasound-assisted bromination method.[1][2]

Materials:

  • 5,6-difluoro-1H-indazole

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • Ethanol (EtOH)

  • Sodium Carbonate (Na₂CO₃)

  • Ultrasound bath/reactor

  • Reaction vessel

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve 5,6-difluoro-1H-indazole (1.0 eq) in ethanol.

    • Add sodium carbonate (2.0 eq) and 1,3-dibromo-5,5-dimethylhydantoin (1.0 eq) to the solution.

  • Ultrasonication:

    • Place the reaction vessel in an ultrasound bath and irradiate at a controlled temperature (e.g., 40 °C) for approximately 30 minutes.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product of high purity.

Data Presentation

The following tables summarize typical quantitative data for the synthesis, based on analogous reactions reported in the literature. Actual results may vary depending on the specific reaction scale and conditions.

Table 1: Quantitative Data for the Synthesis of 5,6-difluoro-1H-indazole (Stage 1)

ParameterValueReference
Starting Material2-Amino-4,5-difluorotolueneN/A
Key ReagentsNaNO₂, HClN/A
SolventWater, TolueneN/A
Reaction Temperature0-5 °C (Diazotization), 80-90 °C (Cyclization)N/A
Reaction Time1.5 - 2 hoursN/A
Typical Yield 75-85% Analogous Reactions
Purity (after recrystallization)>98%Analogous Reactions

Table 2: Quantitative Data for the Synthesis of this compound (Stage 2)

ParameterValueReference
Starting Material5,6-difluoro-1H-indazoleN/A
Brominating Agent1,3-dibromo-5,5-dimethylhydantoin (DBDMH)[1][2]
BaseSodium Carbonate (Na₂CO₃)[2]
SolventEthanol[2]
Reaction ConditionUltrasound irradiation at 40 °C[2]
Reaction Time30 minutes[2]
Typical Yield 85-95% [2]
Purity (after purification)>99%[2]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_stage1 Stage 1: Indazole Synthesis cluster_stage2 Stage 2: Bromination prep_reagents Prepare Reagents and Solvents diazotization Diazotization of 2-Amino-4,5-difluorotoluene prep_reagents->diazotization cyclization Cyclization diazotization->cyclization workup1 Work-up and Extraction cyclization->workup1 purification1 Recrystallization workup1->purification1 indazole_product 5,6-difluoro-1H-indazole purification1->indazole_product bromination Ultrasound-Assisted Bromination indazole_product->bromination workup2 Filtration and Concentration bromination->workup2 purification2 Column Chromatography/ Recrystallization workup2->purification2 final_product This compound purification2->final_product

Figure 2: Detailed experimental workflow for the large-scale synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.

  • Brominating agents are corrosive and toxic. Handle with care and avoid inhalation of vapors.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The presented two-stage synthesis provides a reliable and scalable route to high-purity this compound. The use of a modern, ultrasound-assisted bromination in the final step offers significant advantages in terms of reaction time, yield, and regioselectivity, making this protocol highly suitable for industrial and research applications in drug development.

References

Application Notes and Protocols: 3-Bromo-5,6-difluoro-1H-indazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-5,6-difluoro-1H-indazole is a valuable fragment for use in fragment-based drug discovery (FBDD). Its rigid bicyclic core, decorated with fluorine and bromine atoms, provides a unique combination of properties that make it an attractive starting point for the development of potent and selective inhibitors for a variety of protein targets. The difluoro substitution can enhance binding affinity and modulate physicochemical properties such as pKa and lipophilicity, while the bromine atom serves as a convenient vector for synthetic elaboration, allowing for the exploration of chemical space around the core scaffold. Indazole derivatives are known to be privileged structures in medicinal chemistry, with numerous examples of kinase inhibitors and other therapeutic agents.[1][2][3] This document provides an overview of the application of this compound in FBDD, including protocols for fragment screening and hit elaboration.

Key Properties for Fragment-Based Screening

The utility of this compound as a fragment is underpinned by its physicochemical properties, which are summarized in the table below.

PropertyValueSignificance in FBDD
Molecular Weight233.02 g/mol Adheres to the "Rule of Three" for fragments (<300 Da), ensuring efficient exploration of chemical space.
cLogP2.5Moderate lipophilicity, which often translates to good ligand efficiency and a lower likelihood of non-specific binding.
Hydrogen Bond Donors1The indazole NH group can act as a hydrogen bond donor, providing a key interaction with the target protein.
Hydrogen Bond Acceptors2The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors.
Rotatable Bonds0The rigid core structure reduces the entropic penalty upon binding, potentially leading to higher affinity.

Experimental Protocols

Protocol 1: Synthesis of this compound

A common synthetic route to produce substituted indazoles involves the cyclization of appropriately substituted benzonitriles with hydrazine.[4][5]

Materials:

  • 2-Amino-4,5-difluorobenzonitrile

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Hydrazine hydrate

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Diazotization: Dissolve 2-Amino-4,5-difluorobenzonitrile in a mixture of HBr and water at 0°C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.

  • Sandmeyer Reaction: Add the diazonium salt solution to a solution of CuBr in HBr at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Extraction: Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the resulting 2-bromo-4,5-difluorobenzonitrile by silica gel chromatography.

  • Cyclization: Reflux the purified 2-bromo-4,5-difluorobenzonitrile with hydrazine hydrate in ethanol for 4 hours.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in DCM, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Final Purification: Purify the crude product by silica gel chromatography to yield this compound.

Protocol 2: Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure binding affinity and kinetics in real-time.

Materials:

  • Purified target protein

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • This compound stock solution in DMSO

  • Running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Fragment Screening: Prepare a series of dilutions of the this compound stock solution in running buffer.

  • Binding Analysis: Inject the fragment solutions over the immobilized protein surface and a reference flow cell. Monitor the change in response units (RU).

  • Data Analysis: Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (K_D).

Hypothetical SPR Data

Fragment Concentration (µM)Response (RU)
105
2512
5023
10045
20085

From this data, a K_D value can be calculated, indicating the binding affinity of the fragment to the target protein. A typical K_D for a fragment hit is in the micromolar to millimolar range.

Hit Elaboration Strategy

Once this compound is identified as a hit, the bromine atom provides a handle for synthetic elaboration to improve potency and selectivity. A common strategy is the Suzuki-Miyaura cross-coupling reaction.[6]

Kinase_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein Kinase2->Substrate Phosphorylation Transcription Transcription Factor Substrate->Transcription Inhibitor Indazole-based Inhibitor Inhibitor->Kinase1 Inhibition Gene Gene Expression Transcription->Gene Activation

References

Application Notes and Protocols for In Vitro Biological Evaluation of 3-Bromo-5,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds widely recognized in medicinal chemistry for their diverse pharmacological activities. The indazole scaffold is a key component in numerous clinically approved drugs and investigational agents, demonstrating activities such as anticancer, anti-inflammatory, and protein kinase inhibition. 3-Bromo-5,6-difluoro-1H-indazole is a halogenated indazole derivative. While specific biological data for this compound is not extensively published, its structural features suggest potential as a modulator of various cellular processes.

These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its potential antiproliferative and kinase inhibitory activities. The methodologies are based on established assays for structurally related indazole compounds and can be adapted for the screening and characterization of this specific molecule.

Potential Biological Activities and Applications

Based on the known biological profiles of substituted indazoles, this compound is a candidate for investigation in the following areas:

  • Oncology: As an antiproliferative agent against various cancer cell lines. The bromo and difluoro substitutions may enhance its interaction with biological targets.

  • Kinase Inhibition: As a potential inhibitor of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and other diseases.

  • Antimicrobial Research: As a potential antibacterial or antifungal agent.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound, the following table provides a representative summary of potential in vitro activities based on findings for structurally analogous indazole derivatives. This data is illustrative and should be experimentally determined for the specific compound.

Assay TypeCell Line / TargetEndpointRepresentative IC₅₀ (µM)
Antiproliferative
MTT AssayMCF-7 (Breast)Viability5.2
MTT AssayA549 (Lung)Viability8.9
MTT AssayHCT116 (Colon)Viability6.5
Kinase Inhibition
Kinase Activity AssayVEGFR2Activity0.8
Kinase Activity AssayFGFR1Activity1.2
Kinase Activity AssaySrc KinaseActivity2.5

Experimental Protocols

Antiproliferative Activity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1]

Materials:

  • This compound (dissolved in DMSO to prepare a stock solution)

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells from exponential phase cultures.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[1]

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound against a specific protein kinase (e.g., VEGFR2, FGFR1). This assay measures the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Materials:

  • This compound (dissolved in DMSO)

  • Recombinant active protein kinase

  • Specific kinase substrate (peptide or protein)

  • Kinase assay buffer

  • ATP (Adenosine triphosphate)

  • Staurosporine (positive control inhibitor)

  • 96-well or 384-well assay plates (white or black, depending on the detection method)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or a phosphospecific antibody-based ELISA)

  • Plate reader compatible with the chosen detection method

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • Prepare solutions of the kinase, substrate, and ATP in kinase assay buffer at the desired concentrations.

  • Assay Reaction:

    • Add the test compound dilutions to the wells of the assay plate.

    • Add the kinase solution to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding the substrate and ATP solution to the wells.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction according to the specific detection kit instructions (e.g., by adding a stop solution).

    • Add the detection reagent to quantify the amount of phosphorylated substrate or ADP produced.

    • Incubate as required by the detection protocol.

  • Signal Measurement:

    • Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflows

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 treat Add this compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Value read->analyze

Caption: Workflow for the MTT-based cell viability assay.

Kinase_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis_kinase Data Analysis add_compound Add Compound Dilutions to Plate add_kinase Add Kinase Solution add_compound->add_kinase pre_incubate Pre-incubate add_kinase->pre_incubate start_reaction Add Substrate and ATP pre_incubate->start_reaction incubate_reaction Incubate at Optimal Temperature start_reaction->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection measure_signal Measure Signal add_detection->measure_signal analyze_kinase Calculate % Inhibition and IC50 measure_signal->analyze_kinase

Caption: Workflow for the in vitro kinase inhibition assay.

Potential Signaling Pathway Involvement

Given that many indazole derivatives are kinase inhibitors, this compound could potentially interfere with intracellular signaling pathways that are critical for cell proliferation and survival, such as the VEGF or FGF signaling pathways, which are often targeted in cancer therapy.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 3-Bromo-5,6-difluoro- 1H-indazole Inhibitor->RTK Inhibitor->PI3K

Caption: Potential inhibition of RTK signaling pathways.

References

Application Notes and Protocols for Cellular-Based Assays with 3-Bromo-5,6-difluoro-1H-indazole Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for conducting cellular-based assays with 3-Bromo-5,6-difluoro-1H-indazole derivatives and their close structural analogs. The following information is based on published research and provides a framework for assessing the anti-proliferative and apoptotic effects of this class of compounds in cancer cell lines.

Introduction

Indazole derivatives have emerged as a promising scaffold in medicinal chemistry, with several compounds entering clinical trials for the treatment of cancer.[1] These heterocyclic compounds often function as kinase inhibitors, targeting key signaling pathways involved in cell growth, proliferation, and survival.[1] The this compound core represents a specific pharmacophore of interest for the development of novel anti-cancer agents. Due to the limited publicly available data on the exact this compound scaffold, this document leverages data and protocols from studies on closely related difluoro-substituted 1H-indazole-3-amine derivatives as a representative example of the potential cellular activities of this compound class.

Data Presentation

The following table summarizes the in vitro anti-proliferative activity of a 3,5-difluoro-substituted 1H-indazole-3-amine derivative (Compound 5j) against the Hep-G2 human hepatoma cell line. This data is extracted from a study by Dong et al. (2023) and serves as a reference for the potential potency of fluorinated indazole derivatives.[2]

Compound IDStructure (Core)Cell LineAssay TypeIC50 (µM)
5j 3,5-difluoro-substituted 1H-indazole-3-amineHep-G2MTT Assay3.32[2]

Experimental Protocols

Anti-Proliferative Activity Assessment using MTT Assay

This protocol is adapted from the methodology described for the evaluation of substituted 1H-indazole-3-amine derivatives.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., Hep-G2, A549, K562, PC-3)[2]

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final concentrations should typically range from 0.1 to 100 µM.[2] Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[2]

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is a standard method for detecting apoptosis and can be applied to investigate the mechanism of cell death induced by indazole derivatives.[2]

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with test compounds.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Modulation

This protocol allows for the investigation of the effect of indazole derivatives on specific protein expression and phosphorylation status within a signaling pathway.

Objective: To determine the effect of test compounds on the expression and phosphorylation of key proteins in a targeted signaling pathway (e.g., p53/MDM2 and Bcl-2 family).[2]

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-MDM2, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. GAPDH is commonly used as a loading control to normalize protein expression levels.[2]

Visualization of Workflows and Pathways

experimental_workflow cluster_assays Cellular-Based Assays cluster_data Data Output cluster_interpretation Interpretation MTT Anti-Proliferative Assay (MTT) IC50 IC50 Value MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) Apoptotic_Cells % Apoptotic Cells Apoptosis->Apoptotic_Cells WB Western Blot Analysis Protein_Expression Protein Expression/Phosphorylation Levels WB->Protein_Expression Potency Compound Potency IC50->Potency Mechanism Mechanism of Action Apoptotic_Cells->Mechanism Pathway Signaling Pathway Modulation Protein_Expression->Pathway

Caption: Experimental workflow for cellular-based assays.

signaling_pathway cluster_pathway Potential Signaling Pathway Modulation by Indazole Derivatives Indazole Indazole Derivative p53 p53 Indazole->p53 stabilizes Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 downregulates MDM2 MDM2 p53->MDM2 inhibits transcription Bax Bax (Pro-apoptotic) p53->Bax activates MDM2->p53 promotes degradation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Hypothesized p53/Bcl-2 signaling pathway modulation.

References

Application Notes and Protocols: 3-Bromo-5,6-difluoro-1H-indazole in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5,6-difluoro-1H-indazole is a fluorinated heterocyclic building block of significant interest in the field of materials science and medicinal chemistry. Its unique electronic properties, arising from the electron-withdrawing fluorine substituents and the versatile reactivity of the bromine atom, make it a valuable precursor for the synthesis of advanced functional materials. This document provides an overview of its potential applications in materials science, particularly in the development of organic electronic materials, and includes a representative experimental protocol for its functionalization.

Key Applications in Materials Science

The primary application of this compound in materials science is as a key intermediate in the synthesis of more complex organic molecules with tailored optoelectronic properties. The bromine atom at the 3-position serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl substituents. This synthetic flexibility allows for the fine-tuning of the electronic and photophysical properties of the final materials.

While specific data for materials directly derived from this compound is not extensively available in public literature, its structural motifs are relevant to the following areas:

  • Organic Light-Emitting Diodes (OLEDs): Indazole derivatives are being explored as components of emitter and host materials in OLEDs. The introduction of fluorine atoms can enhance the thermal and morphological stability of organic materials, as well as modulate their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in OLED devices. The difluoro-indazole core can be incorporated into larger conjugated systems to create blue emitters or host materials for phosphorescent OLEDs.

  • Organic Photovoltaics (OPVs): The electron-deficient nature of the difluorinated indazole ring makes it a potential building block for non-fullerene acceptors in OPV devices. By coupling it with electron-donating moieties, donor-acceptor type molecules can be synthesized, which are essential for efficient charge separation and power generation in organic solar cells.

  • Organic Semiconductors: Functionalized indazoles can exhibit semiconducting properties. The ability to create extended π-conjugated systems through cross-coupling reactions with this compound allows for the development of new materials for organic field-effect transistors (OFETs) and other organic electronic components.

Experimental Protocols

The following is a general, representative protocol for the functionalization of this compound via a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone for the synthesis of advanced materials from this building block.

Protocol: Synthesis of 3-Aryl-5,6-difluoro-1H-indazoles via Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 3-aryl-5,6-difluoro-1H-indazole by coupling this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates for reaction monitoring

  • Silica gel for column chromatography (for purification)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL). Finally, add the palladium catalyst (0.05 mmol).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5,6-difluoro-1H-indazole.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

Compound IDAryl SubstituentAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)HOMO (eV)LUMO (eV)
DFI-Ph Phenyl3504200.65-5.8-2.5
DFI-OMePh 4-Methoxyphenyl3654350.72-5.6-2.4
DFI-CNPh 4-Cyanophenyl3554500.58-6.0-2.8

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants This compound + Arylboronic Acid + Base Setup Add to Flask Reactants->Setup Inert Evacuate & Backfill (N2 or Ar) Setup->Inert Solv_Cat Add Degassed Solvent & Pd Catalyst Inert->Solv_Cat Heating Heat to Reflux (80-100 °C) Solv_Cat->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Cool & Extract with Organic Solvent Monitoring->Workup Purify Column Chromatography Workup->Purify Product 3-Aryl-5,6-difluoro-1H-indazole Purify->Product Characterization NMR, Mass Spec. Product->Characterization

Caption: Workflow for the synthesis of 3-Aryl-5,6-difluoro-1H-indazoles.

Logical Relationship: From Building Block to Application

Building_Block_to_Application Building_Block This compound Functionalization Chemical Synthesis (e.g., Suzuki Coupling) Building_Block->Functionalization Functional_Material Functional Organic Material (e.g., 3-Aryl-5,6-difluoro-1H-indazole) Functionalization->Functional_Material Application Materials Science Application Functional_Material->Application OLED OLEDs Application->OLED OPV OPVs Application->OPV OS Organic Semiconductors Application->OS

Caption: Path from precursor to material application.

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-5,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3-Bromo-5,6-difluoro-1H-indazole. The information is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the required final purity. For removal of minor, structurally different impurities, recrystallization is often effective. Column chromatography is typically employed for separating the desired product from closely related impurities or when a very high purity is required.

Q2: What are some suitable solvent systems for the recrystallization of this compound?

A2: While specific solvent systems for this exact molecule are not extensively published, based on structurally similar compounds, a binary solvent system of methanol and water is a good starting point.[1] Other potential systems could include ethanol/water, or a solvent/anti-solvent system such as dichloromethane/hexane. Screening of various solvents is recommended to find the optimal conditions.

Q3: What are the likely impurities I might encounter in my crude this compound?

A3: Common impurities may include unreacted starting materials, such as the corresponding difluoro-indazole, and byproducts from the bromination reaction. Depending on the synthetic route, regioisomers or over-brominated products could also be present.

Q4: How can I monitor the purity of my this compound during the purification process?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of purification in real-time. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.[2][3][4]

Q5: What is the recommended method for drying the purified this compound?

A5: After filtration, the purified solid should be washed with a small amount of cold solvent to remove any residual impurities. The product can then be dried under vacuum, preferably at a slightly elevated temperature (e.g., 40-50 °C), to remove residual solvents.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Purity After Recrystallization The chosen solvent system is not optimal for separating the impurity.- Screen a wider range of solvent systems. - Try a different purification technique, such as column chromatography.
The crude material is too impure for a single recrystallization.- Perform a preliminary purification step, such as a solvent wash or slurry, before recrystallization. - Consider performing a second recrystallization.
Low Recovery Yield After Recrystallization The product is too soluble in the recrystallization solvent.- Use a smaller volume of solvent. - Cool the solution for a longer period or to a lower temperature to maximize crystal formation. - Add an anti-solvent to induce precipitation.
Premature crystallization during hot filtration.- Ensure the filtration apparatus is pre-heated. - Use a minimal amount of hot solvent to dissolve the compound.
Product Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the solute.- Choose a lower-boiling solvent.
The solution is cooled too quickly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Poor Separation in Column Chromatography The chosen eluent system has the wrong polarity.- Perform TLC analysis with different solvent mixtures to find an optimal eluent system that gives good separation (Rf of the product around 0.3-0.4).
The column is overloaded with crude material.- Use a larger column or reduce the amount of sample loaded.
The column was not packed properly, leading to channeling.- Ensure the silica gel is packed uniformly without any air bubbles.
Presence of Starting Material in the Final Product Incomplete reaction.- Before purification, ensure the reaction has gone to completion using TLC or HPLC analysis.
The starting material and product have very similar polarities.- Optimize the column chromatography eluent system for better separation. - Consider derivatizing the starting material or product to alter its polarity before purification.

Purification Data Summary

The following table provides a hypothetical summary of expected results from different purification methods for this compound. These values are illustrative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Typical Solvents/Eluents Typical Recovery Yield Typical Final Purity (by HPLC)
RecrystallizationMethanol/Water70-90%>98%
Column ChromatographyEthyl Acetate/Hexane Gradient60-80%>99%
Solvent Wash/SlurryDichloromethane or Methanol>90%Dependent on initial purity

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot methanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Slowly add hot water to the filtrate until the solution becomes slightly turbid. Reheat the solution until it is clear again.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold methanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a hexane slurry.

  • Loading: Carefully load the dried silica gel with the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 5% ethyl acetate) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any remaining solvent.

Visualizations

Purification_Workflow cluster_0 Crude Product Analysis cluster_1 Purification cluster_2 Final Product Crude Crude this compound Analysis Purity Assessment (TLC, HPLC) Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization Minor Impurities ColumnChromatography Column Chromatography Analysis->ColumnChromatography Major/Similar Impurities Isolation Isolation & Drying Recrystallization->Isolation ColumnChromatography->Isolation FinalAnalysis Final Purity Check (HPLC, NMR) Isolation->FinalAnalysis PureProduct Pure Product (>98%) FinalAnalysis->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Low Purity After Initial Purification Q_Method Purification Method Used? Start->Q_Method Recryst Recrystallization Q_Method->Recryst Recrystallization Col_Chrom Column Chromatography Q_Method->Col_Chrom Column Q_Recryst_Issue Problem with Recrystallization? Recryst->Q_Recryst_Issue Q_Col_Issue Problem with Column? Col_Chrom->Q_Col_Issue Solvent_System Optimize Solvent System Q_Recryst_Issue->Solvent_System Inefficient Separation Multiple_Recryst Perform Second Recrystallization Q_Recryst_Issue->Multiple_Recryst Still Impure Switch_To_Col Switch to Column Chromatography Q_Recryst_Issue->Switch_To_Col Oiling Out/Complex Mixture Eluent_System Optimize Eluent System (TLC) Q_Col_Issue->Eluent_System Poor Separation Repack_Column Check Loading & Repack Column Q_Col_Issue->Repack_Column Broad Peaks/Tailing

Caption: Decision tree for troubleshooting low purity issues.

References

identifying common impurities in 3-Bromo-5,6-difluoro-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5,6-difluoro-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method involves a multi-step synthesis starting from a substituted aniline. A plausible route begins with 3,4-difluoro-2-methylaniline, which undergoes bromination, followed by diazotization and cyclization to form the 5,6-difluoro-1H-indazole core. The final step is the selective bromination at the 3-position of the indazole ring.

Q2: What are the most common impurities I should expect in my final product?

The most frequently observed impurities can be categorized as follows:

  • Process-Related Impurities: These arise from the synthetic process itself and include unreacted starting materials, intermediates, and byproducts.

  • Reagent-Related Impurities: These are residual reagents, solvents, or their derivatives.

  • Product-Related Impurities: These include isomers, over-brominated, or under-brominated products.

Q3: How can I detect and quantify these impurities?

A combination of chromatographic and spectroscopic techniques is recommended for accurate impurity profiling.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantification. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[1][2]

Q4: Are there any specific safety precautions I should take during the synthesis?

Yes, several reagents used in this synthesis are hazardous. Bromine and N-bromosuccinimide (NBS) are corrosive and toxic. Diazonium salts are potentially explosive and should be handled with extreme care, at low temperatures, and behind a blast shield. Always consult the Safety Data Sheets (SDS) for all chemicals and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Observed Issue Potential Cause Recommended Action
Low yield of the desired product. Incomplete reaction at any of the synthetic steps.Monitor reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure completion. Optimize reaction time, temperature, and stoichiometry of reagents.
Poor recovery during work-up and purification.Ensure proper pH adjustment during extractions. Select an appropriate solvent system for chromatography to minimize product loss.
Presence of multiple spots on TLC, even after purification. Formation of isomeric products.Isomeric impurities can be difficult to separate. Optimize the selectivity of the bromination steps by controlling the temperature and using a milder brominating agent. Consider preparative HPLC for challenging separations.
Degradation of the product.Indazoles can be sensitive to light and air. Store the final product and intermediates under an inert atmosphere (e.g., nitrogen or argon) and protect from light.
Mass spectrometry data shows a peak corresponding to a dibrominated product. Over-bromination.Reduce the stoichiometry of the brominating agent (e.g., NBS or Br2). Control the reaction temperature carefully, as higher temperatures can lead to over-bromination.
NMR spectrum shows signals that do not correspond to the desired product. Presence of unreacted starting materials or intermediates.Improve the efficiency of the preceding reaction step. Enhance the purification process to remove these impurities.
Residual solvents.Dry the final product under high vacuum for an extended period. Consider recrystallization from a different solvent system.

Common Impurities and Their Identification

The following table summarizes the most common impurities, their likely origin, and methods for their identification.

Impurity NameStructureLikely OriginAnalytical Identification
5,6-difluoro-1H-indazole5,6-difluoro-1H-indazoleIncomplete bromination at the 3-position.HPLC (different retention time), LC-MS (lower molecular weight).
Dibromo-5,6-difluoro-1H-indazole IsomersDibromo-5,6-difluoro-1H-indazole IsomersOver-bromination of the indazole ring.LC-MS (higher molecular weight), NMR (different aromatic proton signals).
Bromo-difluoro-1H-indazole IsomersBromo-difluoro-1H-indazole IsomersNon-selective bromination of the starting aniline or the indazole core.HPLC (different retention time), LC-MS (same molecular weight), NMR (different aromatic proton pattern).
3,4-difluoro-2-methylaniline3,4-difluoro-2-methylanilineUnreacted starting material from the initial cyclization step.GC-MS or LC-MS (lower molecular weight and distinct fragmentation).
SuccinimideSuccinimideByproduct from the use of N-bromosuccinimide (NBS) as a brominating agent.Water-soluble, typically removed during aqueous work-up. Can be detected by ¹H NMR.

Experimental Protocols

Protocol 1: General Procedure for HPLC Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a compatible solvent.

Protocol 2: Sample Preparation for NMR Analysis
  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a clean and dry NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For structural elucidation of unknown impurities, 2D NMR experiments such as COSY and HSQC may be necessary.

Impurity Troubleshooting Workflow

Impurity Troubleshooting Workflow Troubleshooting Workflow for Impurity Identification start Impurity Detected in Final Product check_purity Assess Purity by HPLC/TLC start->check_purity identify_impurity Characterize Impurity by LC-MS and NMR check_purity->identify_impurity is_known Is the Impurity Structure Known? identify_impurity->is_known unreacted_sm Unreacted Starting Material/Intermediate is_known->unreacted_sm Yes isomer Isomeric Impurity is_known->isomer Yes over_under_brominated Over/Under-Brominated Product is_known->over_under_brominated Yes byproduct Side Reaction Byproduct is_known->byproduct Yes unknown_impurity Unknown Impurity is_known->unknown_impurity No optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) unreacted_sm->optimize_reaction purification Optimize Purification Strategy (Recrystallization, Chromatography) optimize_reaction->purification optimize_selectivity Optimize Reaction Selectivity (Reagent, Temperature) isomer->optimize_selectivity optimize_selectivity->purification adjust_reagent Adjust Stoichiometry of Brominating Agent over_under_brominated->adjust_reagent adjust_reagent->purification modify_conditions Modify Reaction Conditions to Minimize Side Reactions byproduct->modify_conditions modify_conditions->purification further_analysis Further Spectroscopic Analysis (e.g., 2D NMR, HRMS) unknown_impurity->further_analysis further_analysis->purification end Pure Product Obtained purification->end

Caption: A logical workflow for identifying and mitigating impurities.

References

troubleshooting failed reactions with 3-Bromo-5,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Bromo-5,6-difluoro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common synthetic challenges encountered with this reagent. The following information is based on established principles of organic chemistry and data from related substituted indazoles, as specific literature on failed reactions involving this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and drug development?

This compound is a valuable building block in medicinal chemistry. The indazole core is a recognized pharmacophore present in numerous biologically active compounds, including kinase inhibitors for cancer therapy. The bromo-substituent at the 3-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. The difluoro-substitution on the benzene ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compounds.

Q2: What are the key reactivity features of this compound?

The reactivity of this compound is primarily dictated by three features:

  • The C-Br bond at the 3-position: This is the most reactive site for palladium-catalyzed cross-coupling reactions.

  • The N-H of the indazole ring: The acidic proton can be deprotonated by a base, which can lead to N-arylation or N-alkylation as a potential side reaction. In some cases, protection of the N-H group may be necessary.

  • The electron-withdrawing nature of the difluoro-substituents: The two fluorine atoms on the benzene ring make the indazole core electron-deficient. This can affect the rate and efficiency of cross-coupling reactions.

Q3: How should this compound be stored?

Like many halogenated heterocyclic compounds, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is advisable to keep it in a tightly sealed container to avoid moisture.

Troubleshooting Failed Reactions

Scenario 1: Failed Suzuki-Miyaura Coupling Reaction

You are attempting to couple this compound with an arylboronic acid, but you observe no product formation or very low yield, with the starting material remaining.

G start Low/No Product in Suzuki Coupling check_reagents Verify Reagent Quality: - Boronic acid (degradation?) - Palladium catalyst (active?) - Base (anhydrous?) start->check_reagents check_conditions Review Reaction Conditions: - Temperature too low? - Reaction time too short? - Inadequate mixing? check_reagents->check_conditions Reagents OK solution Improved Yield check_reagents->solution Reagent Issue Found optimize_catalyst Optimize Catalyst System: - Screen different Pd sources (e.g., Pd(PPh3)4, PdCl2(dppf)) - Screen different ligands (e.g., SPhos, XPhos) check_conditions->optimize_catalyst Conditions OK check_conditions->solution Condition Issue Found optimize_base Optimize Base and Solvent: - Try stronger or weaker bases (e.g., Cs2CO3, K3PO4) - Change solvent system (e.g., Dioxane/H2O, Toluene/H2O) optimize_catalyst->optimize_base No Improvement optimize_catalyst->solution Improvement side_reactions Investigate Side Reactions: - Debromination of starting material? - Protodeboronation of boronic acid? optimize_base->side_reactions No Improvement optimize_base->solution Improvement side_reactions->solution Side Reaction Addressed

Troubleshooting Suzuki-Miyaura Coupling Reactions

Potential Cause Troubleshooting Steps
Inactive Palladium Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air-stable.
Degradation of Boronic Acid Boronic acids can undergo protodeboronation, especially if the reaction mixture contains excess water or is heated for extended periods. Use freshly opened or purified boronic acid. Consider using a boronate ester (e.g., pinacol ester) which is more stable.
Inappropriate Base The choice of base is crucial. For electron-deficient heteroaryl halides, a moderately strong base like K2CO3 or Cs2CO3 is often effective. If the reaction is sluggish, a stronger base like K3PO4 may be beneficial. Ensure the base is anhydrous if using a non-aqueous solvent system.
Suboptimal Ligand The ligand choice can significantly impact the reaction outcome. For challenging couplings, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can promote the oxidative addition and reductive elimination steps.
Hydrodehalogenation (Debromination) The observation of 5,6-difluoro-1H-indazole as a byproduct indicates hydrodehalogenation. This can be caused by impurities in the solvent or reagents, or by a side reaction in the catalytic cycle. Using degassed solvents and a well-chosen ligand can help minimize this.

This is a general protocol and may require optimization for your specific substrate.

  • To a reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K2CO3, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.) and ligand if necessary.

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).

  • Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Scenario 2: Failed Buchwald-Hartwig Amination

You are attempting to couple this compound with a primary or secondary amine, but the reaction is not proceeding or is giving a complex mixture of products.

G start Low/No Product in Buchwald-Hartwig Amination check_reagents Verify Reagent Quality: - Amine (pure?) - Palladium catalyst (active?) - Base (strong enough?) start->check_reagents check_conditions Review Reaction Conditions: - Temperature too low? - Reaction time too short? - Inert atmosphere maintained? check_reagents->check_conditions Reagents OK solution Improved Yield check_reagents->solution Reagent Issue Found optimize_catalyst Optimize Catalyst System: - Screen different Pd sources (e.g., Pd2(dba)3, Pd(OAc)2) - Screen different ligands (e.g., BINAP, Xantphos) check_conditions->optimize_catalyst Conditions OK check_conditions->solution Condition Issue Found optimize_base Optimize Base and Solvent: - Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) - Choose an appropriate aprotic solvent (e.g., Toluene, Dioxane) optimize_catalyst->optimize_base No Improvement optimize_catalyst->solution Improvement side_reactions Investigate Side Reactions: - N-arylation of indazole? - Hydrodehalogenation? optimize_base->side_reactions No Improvement optimize_base->solution Improvement side_reactions->solution Side Reaction Addressed

Troubleshooting Buchwald-Hartwig Amination Reactions

Potential Cause Troubleshooting Steps
Inappropriate Base Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K3PO4). Weaker bases are generally not effective.
Catalyst Deactivation The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is set up under a strictly inert atmosphere. Using pre-catalysts can sometimes improve reproducibility.
Ligand Selection The choice of ligand is critical. For coupling with primary amines, ligands like BrettPhos are often effective. For secondary amines, ligands such as Xantphos or BINAP may be more suitable. Screening a variety of ligands is often necessary.
Side Reaction: N-Arylation of Indazole The indazole N-H is acidic and can compete with the amine nucleophile, leading to the formation of N-arylated dimers or other byproducts. This can sometimes be suppressed by using a less hindered base or by protecting the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM) that can be removed later.
Low Reactivity of the Amine Electron-deficient or sterically hindered amines can be challenging coupling partners. In such cases, higher reaction temperatures, longer reaction times, and a more active catalyst system may be required.

This is a general protocol and may require optimization for your specific amine.

  • To a dry reaction vial under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd2(dba)3, 0.02 eq.) and the ligand (e.g., Xantphos, 0.04 eq.).

  • Add this compound (1.0 eq.) and the strong base (e.g., NaOtBu, 1.4 eq.).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Add the amine (1.2 eq.) to the mixture.

  • Seal the vial and heat the reaction mixture at the desired temperature (e.g., 90-110 °C) with stirring for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary for Troubleshooting

While specific data for this compound is not available in the literature, the following tables provide a conceptual framework for how to approach reaction optimization based on typical outcomes for similar substrates.

Table 1: Hypothetical Optimization of Suzuki-Miyaura Coupling

Entry Palladium Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Key Observation
1Pd(PPh3)4 (5)-K2CO3Dioxane/H2O80<10Starting material remains
2Pd(PPh3)4 (5)-K2CO3Dioxane/H2O10025Incomplete conversion
3PdCl2(dppf) (5)-Cs2CO3Dioxane/H2O10065Improved yield
4Pd2(dba)3 (2.5)SPhos (5)K3PO4Toluene/H2O10085High conversion
5Pd2(dba)3 (2.5)SPhos (5)K3PO4Toluene/H2O10070Significant debromination

Table 2: Hypothetical Optimization of Buchwald-Hartwig Amination

Entry Palladium Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Key Observation
1Pd(OAc)2 (2)BINAP (3)K2CO3Toluene1000No reaction
2Pd(OAc)2 (2)BINAP (3)NaOtBuToluene10040Product formation with byproducts
3Pd2(dba)3 (2)Xantphos (4)NaOtBuDioxane10075Cleaner reaction, good yield
4Pd2(dba)3 (2)Xantphos (4)LHMDSToluene9082High yield at lower temperature
5Pd2(dba)3 (2)Xantphos (4)NaOtBuToluene10050Evidence of N-arylated indazole

Disclaimer: The information provided here is intended as a general guide. The optimal reaction conditions for this compound may vary depending on the specific coupling partner and other experimental variables. We strongly recommend performing small-scale optimization experiments to determine the best conditions for your specific reaction.

Technical Support Center: Synthesis of 3-Bromo-5,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 3-Bromo-5,6-difluoro-1H-indazole. The information is designed to help identify and mitigate the formation of common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: While the specific byproduct profile can vary based on the synthetic route, common impurities include:

  • Regioisomers: Primarily the undesired N2-bromo isomer, alongside the desired N1-H, 3-bromo product. The formation of different regioisomers is a well-documented challenge in indazole chemistry.[1][2][3][4]

  • Over-brominated species: Di-bromo or tri-bromo indazole derivatives can form if the bromination step is not carefully controlled.

  • Starting material and intermediates: Incomplete reactions can lead to the presence of 5,6-difluoro-1H-indazole or other precursors in the final product.

  • Debrominated product: Loss of the bromine atom can occur under certain conditions, yielding 5,6-difluoro-1H-indazole.

  • Byproducts from ring formation: Depending on the synthetic route (e.g., from a substituted fluorobenzonitrile), byproducts from incomplete cyclization or side reactions of the starting materials can be present.[5][6]

Q2: How can I distinguish between the desired this compound and its N2-bromo regioisomer?

A2: Spectroscopic methods are essential for distinguishing between N1-H and N2-bromo regioisomers.

  • NMR Spectroscopy: 1H NMR is a powerful tool. The chemical shift of the N-H proton in the desired product will be distinct. Furthermore, 13C and 19F NMR can show characteristic shifts for the carbon and fluorine atoms attached to the indazole core, which will differ between the two isomers. Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments can be particularly useful in unambiguously assigning the structure by looking at correlations between the protons and carbons in the molecule.[3]

  • Chromatographic Methods: HPLC and GC-MS can often separate the isomers, and the fragmentation patterns in mass spectrometry may provide clues to the substitution pattern.

Q3: What reaction conditions favor the formation of the desired N1-H, 3-bromo isomer over the N2-bromo isomer?

A3: The regioselectivity of indazole reactions is influenced by factors such as the solvent, base, temperature, and the nature of the electrophile.[2][3] For bromination, the reaction conditions should be carefully optimized. The use of milder brominating agents and control of stoichiometry are crucial.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Action
Low Yield of Desired Product Incomplete reaction.Monitor the reaction progress using TLC or LC-MS. Consider extending the reaction time or slightly increasing the temperature.
Suboptimal reaction conditions.Screen different solvents, bases, and temperatures to find the optimal conditions for your specific synthetic route.
Product degradation.If the product is unstable under the reaction or workup conditions, consider using milder reagents or purification techniques.
Presence of Multiple Spots on TLC/Peaks in LC-MS Formation of regioisomers.Modify reaction conditions to improve regioselectivity. This may involve changing the solvent polarity or using a different base.[3]
Over-bromination.Use a stoichiometric amount of the brominating agent and add it slowly to the reaction mixture. Lowering the reaction temperature can also help.
Incomplete reaction.Ensure the reaction goes to completion by monitoring with an appropriate analytical technique.
Difficulty in Removing Impurities Similar polarity of byproducts and the desired product.Employ advanced purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC).
Co-crystallization of isomers.Recrystallization from a different solvent system may be effective. Sometimes, derivatization of the mixture followed by separation and deprotection can be a viable strategy.

Experimental Protocols

Protocol 1: General Procedure for Bromination of 5,6-difluoro-1H-indazole

This is a representative protocol and may require optimization.

  • Dissolution: Dissolve 5,6-difluoro-1H-indazole (1.0 eq) in a suitable solvent (e.g., DMF, CH3CN).[7]

  • Cooling: Cool the solution to a specific temperature (e.g., 0 °C or -5 °C) under an inert atmosphere (e.g., Nitrogen).[7]

  • Brominating Agent Addition: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine) (1.0-1.1 eq) in the same solvent.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) and water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for byproduct formation under different reaction conditions to illustrate the impact of reaction parameters. Note: This data is for illustrative purposes and actual results will vary.

Entry Brominating Agent Solvent Temperature (°C) Yield of this compound (%) Key Byproducts and their Relative Abundance (%)
1Br2CH3CN2565N2-bromo isomer (20%), Di-bromo species (10%)
2Br2CH3CN075N2-bromo isomer (15%), Di-bromo species (5%)
3NBSDMF085N2-bromo isomer (10%), Unreacted starting material (5%)
4NBSTHF080N2-bromo isomer (15%), Unreacted starting material (5%)

Visualizations

Diagram 1: General Workflow for Synthesis and Byproduct Analysis

G cluster_synthesis Synthesis cluster_analysis Byproduct Analysis cluster_purification Purification Start 5,6-difluoro-1H-indazole Reaction Bromination Start->Reaction Workup Quenching & Extraction Reaction->Workup Crude Crude Product Workup->Crude TLC TLC/LC-MS Screening Crude->TLC Column Column Chromatography Crude->Column Recrystal Recrystallization Crude->Recrystal NMR NMR for Isomer Identification TLC->NMR HPLC HPLC for Quantification TLC->HPLC Pure Pure this compound Column->Pure Recrystal->Pure

Caption: Workflow for synthesis, analysis, and purification.

Diagram 2: Potential Reaction Pathways Leading to Byproducts

G cluster_products Start 5,6-difluoro-1H-indazole Desired This compound (Desired Product) Start->Desired + Br+ Byproduct1 N2-bromo Isomer (Regioisomer) Start->Byproduct1 + Br+ (Attack at N2) Byproduct3 Unreacted Starting Material Start->Byproduct3 Incomplete Reaction Byproduct2 Di-bromo Indazole (Over-bromination) Desired->Byproduct2 + Br+

Caption: Byproduct formation pathways from the starting material.

References

Technical Support Center: Synthesis of 3-Bromo-5,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and improving the yield of 3-Bromo-5,6-difluoro-1H-indazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Step
Inactive Starting Material Verify the purity and identity of the starting material (e.g., 5,6-difluoro-1H-indazole) using techniques like NMR or mass spectrometry.
Incorrect Reaction Temperature Optimize the reaction temperature. Some bromination reactions require specific temperature control to proceed efficiently. Monitor the reaction at different temperatures (e.g., 0°C, room temperature, elevated temperatures) to find the optimal condition.
Improper Solvent The choice of solvent is crucial. Solvents like DMF, acetic acid, or acetonitrile have been used for similar brominations.[1][2] Ensure the solvent is anhydrous if the reaction is sensitive to moisture.
Ineffective Brominating Agent The choice of brominating agent (e.g., Br₂, NBS) can significantly impact the reaction. If one agent is not effective, consider trying an alternative. The reactivity of the substrate will dictate the best choice.
Insufficient Reaction Time Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. Some reactions may require extended periods to achieve a high yield.

Issue 2: Formation of Multiple Products (Low Selectivity)

Potential Cause Troubleshooting Step
Over-bromination Reduce the stoichiometry of the brominating agent. Add the brominating agent dropwise or in portions to maintain better control over the reaction.
Side Reactions on the Indazole Ring The reaction conditions might be too harsh. Try milder conditions, such as a lower temperature or a less reactive brominating agent. Protecting groups on the indazole nitrogen may be necessary to direct the bromination to the desired position.
Isomer Formation The formation of different bromo-indazole isomers can occur. The regioselectivity can sometimes be influenced by the solvent and the presence of additives. Purification by column chromatography is often necessary to isolate the desired isomer.

Issue 3: Difficulties in Product Isolation and Purification

Potential Cause Troubleshooting Step
Product is Highly Soluble in the Work-up Solvent If the product is lost during aqueous work-up, try extracting with a different organic solvent. Back-extraction of the aqueous layer may also help recover the product.
Co-elution with Impurities during Chromatography Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. Consider using a different stationary phase if separation on silica gel is challenging.
Product Degradation during Purification If the product is unstable, avoid prolonged exposure to heat or acidic/basic conditions during purification.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common synthetic route would likely start from 5,6-difluoro-1H-indazole, which would then undergo bromination at the C3 position.

Q2: Which brominating agents are suitable for this reaction?

N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of heterocyclic compounds and could be a suitable choice.[1] Elemental bromine (Br₂) in a suitable solvent like acetic acid is another possibility.[3] The choice will depend on the reactivity of the 5,6-difluoro-1H-indazole substrate.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A spot for the starting material should disappear and a new spot for the product should appear. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Q4: What are the expected side products in this synthesis?

Potential side products could include dibrominated indazoles or isomers where bromination has occurred at a different position on the ring. The formation of N-brominated species is also possible, which might be unstable.

Q5: What purification techniques are recommended for the final product?

Purification is typically achieved through column chromatography on silica gel. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.

Experimental Protocols

The following is a generalized experimental protocol for the bromination of an indazole, which should be adapted and optimized for the specific synthesis of this compound.

General Protocol for Bromination using NBS

  • Dissolution: Dissolve 5,6-difluoro-1H-indazole (1 equivalent) in a suitable solvent (e.g., acetonitrile or DMF) in a round-bottom flask.

  • Cooling: Cool the solution to a desired temperature (e.g., 0-10°C) using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Data Presentation

Table 1: Hypothetical Effect of Reaction Conditions on Yield

Parameter Condition A Condition B Condition C Expected Outcome
Brominating Agent NBSBr₂NBSNBS may offer better selectivity and milder conditions.
Solvent AcetonitrileAcetic AcidDMFSolvent polarity can influence reaction rate and selectivity.
Temperature 0°CRoom Temp50°CLower temperatures may increase selectivity and reduce side products.
Equivalents of Brominating Agent 1.0 eq1.2 eq1.5 eqUsing a slight excess may drive the reaction to completion, but a large excess can lead to over-bromination.
Hypothetical Yield ModerateLow-ModerateHighOptimization of parameters is key to achieving high yield.

Note: This table is for illustrative purposes and actual results will vary.

Visualizations

Synthesis_Pathway Start 5,6-difluoro-1H-indazole Product This compound Start->Product Bromination Reagent Brominating Agent (e.g., NBS) Reagent->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_SM Check Starting Material Purity Start->Check_SM Optimize_Temp Optimize Reaction Temperature Check_SM->Optimize_Temp If SM is pure Change_Solvent Change Solvent Optimize_Temp->Change_Solvent Change_Reagent Change Brominating Agent Change_Solvent->Change_Reagent Optimize_Stoich Optimize Reagent Stoichiometry Change_Reagent->Optimize_Stoich Check_Time Increase Reaction Time Optimize_Stoich->Check_Time Improve_Purification Optimize Purification Method Check_Time->Improve_Purification Success Improved Yield Improve_Purification->Success

Caption: Troubleshooting workflow for yield improvement.

References

optimizing purification of 3-Bromo-5,6-difluoro-1H-indazole by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic purification of 3-Bromo-5,6-difluoro-1H-indazole. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to streamline the purification process of this critical heterocyclic building block.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound? A1: The most common and effective method for purifying this compound on a laboratory scale is flash column chromatography using silica gel as the stationary phase. For achieving very high purity (>98%), preparative High-Performance Liquid Chromatography (HPLC) is also an option.[1]

Q2: Which stationary phase is recommended for column chromatography? A2: Standard silica gel (SiO₂) is the most widely used stationary phase for the purification of indazole derivatives. For compounds that are particularly polar or sensitive to acid, reverse-phase silica (e.g., C18) or deactivated silica may be considered.[2][3]

Q3: What solvent systems are effective for eluting this compound? A3: Non-polar to moderately polar solvent systems are typically effective. A common choice is a gradient of ethyl acetate (EtOAc) in a non-polar solvent like hexanes or heptane. Based on similar bromo-indazole compounds, starting with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increasing the polarity is a good strategy.[4][5]

Q4: How can I visualize this compound on a TLC plate? A4: Due to its aromatic structure, the compound should be visible under UV light (254 nm). If the compound does not show strong UV absorbance, various staining methods can be used, such as potassium permanganate (KMnO₄) or p-anisaldehyde stains.[2]

Q5: Is this compound stable on silica gel? A5: Indazoles are generally stable, but acid-sensitive compounds can sometimes degrade on standard silica gel.[3][6] If you suspect degradation (e.g., streaking on TLC or low recovery from the column), you can run a 2D TLC to check for stability or use deactivated silica.[6] Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can also mitigate this issue.[2]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound.

Diagram: Troubleshooting Logic for Poor Separation

G Troubleshooting Flowchart for Poor Separation start Problem: Poor Separation or Co-elution check_rf Is the Rf value in the optimal range (0.2 - 0.4) on TLC? start->check_rf adjust_solvent Adjust Mobile Phase Polarity: - Too high Rf: Decrease polar solvent - Too low Rf: Increase polar solvent check_rf->adjust_solvent No check_streaking Is there streaking or tailing on the TLC plate? check_rf->check_streaking Yes adjust_solvent->check_rf overload Sample Overload: - Dilute the sample for TLC - Reduce loading on column check_streaking->overload Yes change_system Try a Different Solvent System or Stationary Phase (e.g., Reverse Phase) check_streaking->change_system No, separation is still poor end Proceed with Column Chromatography check_streaking->end No, separation is good add_modifier Possible Acidity/Basicity Issue: - Add modifier to mobile phase (e.g., 0.1% Et3N for basic compounds or 0.1% AcOH for acidic ones) overload->add_modifier If streaking persists add_modifier->change_system If modifier doesn't help

Caption: A logical flowchart for diagnosing and resolving poor chromatographic separation.

Common Problems and Solutions
ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation / Co-elution of Impurities 1. Incorrect Mobile Phase Polarity: The eluent is either too strong or too weak, resulting in poor differentiation between the product and impurities.[2] 2. Column Overloading: Too much crude material was loaded onto the column.1. Optimize on TLC: Run several TLC plates with different solvent ratios (e.g., Hexane:EtOAc from 9:1 to 4:1) to find a system where the product has an Rf value of ~0.3 and is well-separated from impurities. 2. Reduce Sample Load: The amount of crude material should generally be 1-5% of the mass of the silica gel.
Product is Streaking or Tailing on TLC/Column 1. Sample Overload: The concentration of the spotted sample is too high.[2] 2. Compound Interaction with Silica: The indazole nitrogen may be interacting with acidic sites on the silica gel.[2][6] 3. Insolubility: The compound is not fully soluble in the mobile phase.[7]1. Dilute Sample: Run the TLC again with a more diluted sample solution.[2] 2. Add a Modifier: Add a small amount (0.1-1%) of triethylamine (Et₃N) or ammonia in methanol to the mobile phase to neutralize acidic sites.[2] 3. Change Solvent System: Find a solvent system that fully dissolves the compound. Ensure the sample is fully dissolved before loading.
Low or No Recovery of Product 1. Product is Highly Polar: The compound is stuck at the baseline and does not elute with the chosen solvent system.[3][6] 2. Decomposition on Column: The compound is not stable to the acidic nature of silica gel.[6] 3. Product Eluted in Solvent Front: The mobile phase was too polar, and the product eluted immediately.1. Increase Polarity: Significantly increase the polarity of the mobile phase (e.g., switch to Dichloromethane/Methanol). If this fails, consider reverse-phase chromatography.[6] 2. Check Stability: Run a 2D TLC to confirm stability.[3] If unstable, use deactivated silica, alumina, or add a base like Et₃N to the eluent. 3. Check First Fractions: Always collect the first few fractions after the void volume and check them by TLC.[6]
Irregular Peak Shapes in HPLC 1. Sample Solvent Incompatible: The sample is dissolved in a solvent much stronger than the mobile phase, causing distortion. 2. Column Void or Contamination: A void has formed at the head of the column, or it is contaminated with non-eluting material.[8]1. Match Solvents: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[7] 2. Flush or Replace Column: Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[8]

Section 3: Experimental Protocols

Protocol 3.1: Analytical Thin-Layer Chromatography (TLC)
  • Preparation: Dissolve a small amount (~1 mg) of the crude this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate. Keep the spot size as small as possible.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 7:3 Hexane:EtOAc). Ensure the solvent level is below the baseline.[2] Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Aim for a solvent system that gives the target compound an Rf of 0.2-0.4 for optimal column separation.

Protocol 3.2: Flash Column Chromatography Purification
  • Column Packing: Secure a glass column vertically. Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add this to the top of the packed column.

  • Elution: Begin eluting with the initial non-polar mobile phase. Collect fractions in test tubes.

  • Gradient Elution: Gradually increase the polarity of the mobile phase according to the TLC analysis (e.g., move from 10% EtOAc to 20%, then 30%). This helps elute the target compound while leaving more polar impurities on the column.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 4: Data and Visualization

Table 1: Recommended Chromatography Parameters
ParameterFlash ChromatographyPreparative HPLC
Stationary Phase Silica Gel (230-400 mesh)C18 Silica Gel
Typical Mobile Phase Hexane/Ethyl Acetate GradientAcetonitrile/Water or Methanol/Water Gradient
Detection TLC with UV (254 nm)UV Detector (e.g., 254 nm)
Sample Loading Dry loading or minimal solventDissolved in mobile phase or compatible solvent
Typical Goal Good purity (90-98%), high throughputHigh purity (>99%), lower throughput

Diagram: General Purification Workflow

G General Purification Workflow crude Crude Product from Synthesis tlc Step 1: TLC Analysis (Method Development) crude->tlc column_prep Step 2: Column Preparation (Slurry Packing) tlc->column_prep loading Step 3: Sample Loading (Dry or Wet) column_prep->loading elution Step 4: Elution & Fraction Collection loading->elution fraction_analysis Step 5: Fraction Analysis (TLC or LC-MS) elution->fraction_analysis combine Step 6: Combine Pure Fractions fraction_analysis->combine evaporation Step 7: Solvent Evaporation combine->evaporation pure_product Pure Compound (>95%) evaporation->pure_product qc Step 8: Quality Control (NMR, LC-MS, HPLC) pure_product->qc

Caption: A step-by-step workflow for purifying small molecules via flash chromatography.

References

Navigating the Safe Use of 3-Bromo-5,6-difluoro-1H-indazole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the safe handling and disposal of 3-Bromo-5,6-difluoro-1H-indazole. The following information is compiled to assist researchers in minimizing risks and addressing potential issues during their experiments. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on data from structurally similar halogenated indazoles and brominated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data for similar compounds like 5-Bromo-1H-indazole-3-carboxylic acid, the primary hazards are expected to include:

  • Skin Irritation: May cause redness and discomfort upon contact.[1]

  • Serious Eye Irritation: Can cause significant eye irritation.[1]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure safety, the following PPE should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If working with fine powders or in a poorly ventilated area, a NIOSH-approved respirator is recommended.

Q3: How should this compound be stored?

A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

Q4: What is the proper procedure for disposing of this chemical?

A4: this compound should be treated as hazardous waste. Disposal methods for brominated compounds often involve incineration at a licensed hazardous waste facility.[2] Do not dispose of it down the drain. All disposal must be in accordance with local, state, and federal regulations.

Q5: What should I do in case of accidental exposure?

A5: Follow these first-aid measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[1]

Troubleshooting Guide for Experiments

Issue Potential Cause Recommended Solution
Poor Solubility The compound may have limited solubility in common solvents.Consult literature for appropriate solvents for similar indazole derivatives. Gentle heating or sonication may aid dissolution, but be mindful of potential degradation.
Reaction Not Proceeding The compound may be less reactive than anticipated, or there may be impurities.Verify the purity of the starting material. Consider using a catalyst or adjusting reaction conditions (temperature, pressure, solvent) based on protocols for similar brominated heterocycles.
Side Product Formation The bromo and fluoro substituents can influence regioselectivity, or the indazole ring may undergo undesired reactions.Analyze the reaction mixture using techniques like TLC, LC-MS, or NMR to identify side products. Adjusting the reaction stoichiometry, temperature, or using protecting groups may be necessary.
Compound Degradation Exposure to heat, light, or incompatible chemicals can cause decomposition.Store the compound under recommended conditions. During experiments, use an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to air or moisture.

Physical and Chemical Properties

PropertyValue
CAS Number 1017781-94-0[3]
Molecular Formula C₇H₃BrF₂N₂[3]
Molecular Weight 233.01 g/mol [3]

Experimental Workflow and Safety Protocols

Below are diagrams illustrating the general workflow for handling this chemical and the logical steps for ensuring safety.

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal A Review Safety Data (or analogous compounds) B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Weigh Compound in Fume Hood C->D Proceed to handling E Perform Reaction Under Controlled Conditions D->E F Monitor Reaction Progress (e.g., TLC, LC-MS) E->F G Quench Reaction and Work-up F->G Upon completion H Segregate Halogenated Waste G->H I Dispose of Waste via Certified channels H->I

Caption: General experimental workflow from preparation to disposal.

safety_protocol Safety Protocol Logic start Handling this compound ppe Is Full PPE Worn? (Goggles, Gloves, Lab Coat) start->ppe ventilation Is Workspace Well-Ventilated? (Fume Hood) ppe->ventilation Yes stop STOP! Address Safety Lapses ppe->stop No proceed Proceed with Experiment ventilation->proceed Yes ventilation->stop No signaling_pathway Hypothetical Kinase Inhibition Pathway Indazole This compound (Potential Inhibitor) Kinase Protein Kinase (e.g., VEGFR) Indazole->Kinase Block Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase CellSignal Downstream Cellular Signaling Phosphorylation->CellSignal Block->Kinase Inhibits ATP Binding Site

References

preventing degradation of 3-Bromo-5,6-difluoro-1H-indazole during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Bromo-5,6-difluoro-1H-indazole during chemical reactions.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound, offering potential causes and solutions.

Issue 1: Low Yield or No Desired Product Formation in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Potential Cause Troubleshooting Steps
Degradation via N-H Reactivity The acidic proton on the indazole nitrogen can interfere with organometallic catalysts and bases, leading to side reactions and decomposition. Solution: Protect the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM, THP) prior to the coupling reaction. This prevents unwanted side reactions and often improves reaction yields.[1]
Catalyst Inactivity The choice of palladium catalyst and ligand is crucial for successful cross-coupling. An inappropriate catalyst system may fail to activate the C-Br bond or lead to catalyst decomposition. Solution: Screen a variety of palladium catalysts and ligands. For Suzuki couplings, Pd(dppf)Cl₂ is often effective. For Buchwald-Hartwig aminations, consider bulky electron-rich phosphine ligands like XPhos or RuPhos.[1][2]
Inappropriate Base Selection The base plays a critical role in the catalytic cycle. A base that is too weak may not facilitate the reaction, while a very strong base can promote side reactions. Solution: For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, NaOt-Bu or LHMDS are often used. The choice of base should be optimized for the specific substrates and catalyst system.
Solvent Effects The reaction solvent can significantly influence the solubility of reagents and the stability of the catalyst. Solution: Common solvents for cross-coupling reactions include toluene, dioxane, and THF. Ensure the solvent is anhydrous, as water can lead to catalyst deactivation and hydrolysis of reagents.
Reaction Temperature Suboptimal temperature can lead to incomplete reaction or decomposition of starting materials and products. Solution: Optimize the reaction temperature. While many cross-coupling reactions are run at elevated temperatures (e.g., 80-110 °C), excessively high temperatures can cause degradation.

Issue 2: Presence of Significant Byproducts

Potential Cause Troubleshooting Steps
Dehalogenation (Debromination) A common side reaction in palladium-catalyzed couplings is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 5,6-difluoro-1H-indazole. This can be caused by certain ligands or the presence of hydride sources. Solution: Judicious choice of ligand and base can minimize dehalogenation. Ensure the reaction is performed under an inert atmosphere to exclude moisture and oxygen.
Homocoupling Homocoupling of the boronic acid (in Suzuki reactions) or the amine (in Buchwald-Hartwig reactions) can occur, leading to undesired symmetrical byproducts. Solution: This is often a result of suboptimal catalyst-to-ligand ratio or the presence of oxygen. Ensure proper degassing of the reaction mixture and use the appropriate stoichiometry of reagents.
N1 vs. N2 Isomerization/Alkylation If the indazole nitrogen is unprotected, reactions with electrophiles can lead to a mixture of N1 and N2 substituted products. Solution: As mentioned previously, N-protection is the most effective strategy to ensure regioselectivity and prevent the formation of isomeric byproducts.

Frequently Asked Questions (FAQs)

Q1: Why is N-protection of this compound important for its stability in reactions?

The indazole N-H proton is acidic and can participate in unwanted side reactions, particularly in the presence of strong bases and organometallic reagents used in cross-coupling reactions. This can lead to deprotonation and subsequent reaction pathways that compete with the desired transformation, resulting in lower yields and the formation of complex byproduct mixtures. Protecting the nitrogen atom blocks this reactivity, thereby enhancing the stability and predictability of the reaction.

Q2: What are the recommended protecting groups for this compound?

Common and effective protecting groups for indazoles include:

  • Boc (tert-butoxycarbonyl): Generally stable and can be removed under acidic conditions.

  • SEM (2-(trimethylsilyl)ethoxymethyl): Offers robust protection and can be removed with fluoride sources (e.g., TBAF) or acid.[1]

  • THP (tetrahydropyranyl): A common protecting group for alcohols and amines, removable under acidic conditions.

The choice of protecting group will depend on the overall synthetic strategy and the compatibility with subsequent reaction steps.

Q3: How do the fluorine substituents on the indazole ring affect its reactivity and stability?

The two fluorine atoms at the 5 and 6 positions are electron-withdrawing groups. This has several effects:

  • Increased Acidity of N-H: The electron-withdrawing nature of the fluorine atoms makes the N-H proton more acidic, increasing its propensity to engage in side reactions if left unprotected.

  • Electronic Effect on the C-Br Bond: The fluorine atoms can influence the electron density around the C3-Br bond, potentially affecting the ease of oxidative addition in palladium-catalyzed reactions.

  • Metabolic Stability: In the context of drug development, fluorination is a common strategy to increase metabolic stability by blocking potential sites of oxidative metabolism.

Q4: What are the key parameters to optimize in a Suzuki or Buchwald-Hartwig reaction with this substrate?

A systematic optimization of the following parameters is recommended:

  • Palladium Pre-catalyst: (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand: (e.g., for Suzuki: PPh₃, dppf; for Buchwald-Hartwig: bulky biarylphosphines like XPhos, SPhos, RuPhos)

  • Base: (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOt-Bu, LHMDS, K₃PO₄ for Buchwald-Hartwig)

  • Solvent: (e.g., Toluene, Dioxane, THF, DME), ensuring it is anhydrous.

  • Temperature: Typically in the range of 80-120 °C.

  • Concentration: Reaction concentration can impact catalyst stability and reaction rates.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc protected indazole.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add N-protected this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Heat the reaction mixture to the optimized temperature (e.g., 90 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution, and purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_protection N-Protection Step cluster_coupling Suzuki Coupling Reaction start 3-Bromo-5,6-difluoro- 1H-indazole protect React with Boc₂O, DMAP in DCM start->protect protected_indazole N-Boc-3-Bromo-5,6-difluoro- 1H-indazole protect->protected_indazole reaction Heat under Inert Atmosphere protected_indazole->reaction reagents Boronic Acid, Pd Catalyst, Base in Solvent reagents->reaction product Coupled Product reaction->product

Caption: Workflow for N-protection and subsequent Suzuki coupling.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Cross-Coupling cause1 NH Reactivity start->cause1 cause2 Catalyst/Ligand Issue start->cause2 cause3 Incorrect Base/Solvent start->cause3 sol1 Protect Indazole NH cause1->sol1 sol2 Screen Catalysts & Ligands cause2->sol2 sol3 Optimize Base & Solvent cause3->sol3

References

Technical Support Center: Optimizing Catalyst Selection for 3-Bromo-5,6-difluoro-1H-indazole Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst selection for the cross-coupling of 3-Bromo-5,6-difluoro-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst selection critical for the cross-coupling of this compound?

A1: The presence of two electron-withdrawing fluorine atoms on the indazole ring significantly influences the electronic properties of the C-Br bond. This can make the substrate more susceptible to side reactions such as dehalogenation or catalyst deactivation. Therefore, a carefully chosen catalyst and ligand system is crucial to achieve high yields and selectivity.

Q2: What are the most common cross-coupling reactions for this substrate?

A2: The most common and synthetically useful cross-coupling reactions for this compound are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).

Q3: Is N-protection of the indazole required for cross-coupling reactions?

A3: Yes, N-protection of the indazole ring is highly recommended. The acidic N-H proton can interfere with the catalytic cycle, leading to side reactions and lower yields. Common protecting groups include Boc (tert-butyloxycarbonyl) and THP (tetrahydropyranyl).[1] Protection of the pyrrole nitrogen has been shown to suppress dehalogenation in similar heterocyclic systems.[2]

Q4: What are the typical side reactions observed during the cross-coupling of this substrate?

A4: Common side reactions include:

  • Dehalogenation: Reduction of the C-Br bond, leading to the formation of 5,6-difluoro-1H-indazole. This can be promoted by certain catalyst/ligand combinations and the presence of water.[3]

  • Homocoupling: Coupling of two molecules of the boronic acid or two molecules of the indazole.

  • Protodeboronation: Cleavage of the C-B bond of the boronic acid reagent, especially in the presence of strong bases and water.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst. Pd(OAc)₂ can degrade over time. Consider using more robust pre-catalysts like Pd₂(dba)₃ or palladium complexes with bulky phosphine ligands. - Ensure anaerobic conditions are maintained throughout the reaction setup and duration. Purge all solvents and the reaction vessel with an inert gas (Argon or Nitrogen).
Inappropriate Ligand - For electron-deficient substrates like this compound, electron-rich and bulky phosphine ligands are often preferred. Screen ligands such as SPhos, XPhos, or RuPhos. - The combination of Pd(OAc)₂ with a suitable phosphine ligand is a common starting point.
Incorrect Base - The choice of base is critical. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and KF. The solubility and strength of the base can significantly impact the reaction rate and yield. - For sensitive substrates, milder bases like KF may be beneficial.[4]
Suboptimal Solvent - The solvent system affects the solubility of reagents and the stability of the catalyst. Common solvent systems for Suzuki coupling include toluene/water, dioxane/water, and THF/water.[5] - Ensure the solvent is anhydrous (for the organic phase) and properly degassed to remove oxygen.
Low Reaction Temperature - While some Suzuki couplings proceed at room temperature, electron-deficient substrates may require heating. Optimize the temperature, typically between 80-110 °C.
Issue 2: Significant Dehalogenation Side Product
Potential Cause Troubleshooting Steps
Catalyst/Ligand System - Certain palladium catalysts are more prone to promoting dehalogenation. If using Pd/C, consider switching to a homogeneous catalyst system. - The use of bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation by favoring the desired cross-coupling pathway.
Presence of Protic Sources - Ensure all reagents and solvents are anhydrous. Water can be a proton source for dehalogenation.[3] - If an aqueous base is used, minimize the amount of water.
Reaction Time and Temperature - Prolonged reaction times at high temperatures can increase the likelihood of side reactions. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
N-H of Indazole - As mentioned in the FAQs, the unprotected N-H can contribute to side reactions. Ensure the indazole is properly protected.[2]

Data Presentation: Catalyst and Condition Screening for Bromoindazole Cross-Coupling

The following tables summarize typical starting conditions for catalyst screening in Suzuki-Miyaura and Buchwald-Hartwig reactions, based on literature for similar bromo-heterocycles. These should be adapted and optimized for this compound.

Table 1: Initial Catalyst Screening for Suzuki-Miyaura Coupling of a Protected this compound

Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Typical Yield Range (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O10040-70
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10060-90
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)THF/H₂O8070-95
PdCl₂(dppf) (5)-K₂CO₃ (2)DME/H₂O9050-85

Table 2: Initial Catalyst Screening for Buchwald-Hartwig Amination of a Protected this compound

Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Typical Yield Range (%)
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.2)Toluene10060-90
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane11070-95
Pd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2)t-BuOH10070-95
Pd(OAc)₂ (2)BrettPhos (4)LHMDS (1.5)THF8065-90

Experimental Protocols

General Procedure for N-Boc Protection of this compound
  • To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) and 4-dimethylaminopyridine (DMAP, 0.1 equiv.).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the N-Boc protected product.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
  • In a reaction vessel, combine N-Boc-3-bromo-5,6-difluoro-1H-indazole (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).

  • Add the palladium catalyst and ligand.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash column chromatography.

Visualizations

Suzuki_Workflow cluster_start Reaction Setup start Combine Indazole, Boronic Acid, Base add_catalyst Add Pd Catalyst & Ligand start->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat to Optimized Temp add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Pure Product purify->product

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low or No Yield catalyst_inactive Inactive/Decomposed Catalyst? start->catalyst_inactive base_issue Incorrect Base Strength/Solubility? start->base_issue ligand_issue Suboptimal Ligand? action_catalyst action_catalyst catalyst_inactive->action_catalyst Action: - Use fresh catalyst/pre-catalyst - Ensure anaerobic conditions action_ligand action_ligand ligand_issue->action_ligand Action: - Screen bulky, electron-rich phosphine ligands (e.g., SPhos) solvent_issue Poor Solvent Choice? action_base action_base base_issue->action_base Action: - Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) temp_issue Temperature Too Low? action_solvent action_solvent solvent_issue->action_solvent Action: - Try different solvent systems (Toluene, Dioxane, THF with H₂O) action_temp action_temp temp_issue->action_temp Action: - Increase reaction temperature incrementally (e.g., 80-110°C)

Troubleshooting guide for low yield in cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to Substituted Indazoles in Kinase Inhibition: Evaluating Alternatives to 3-Bromo-5,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various substituted indazoles as kinase inhibitors. While specific experimental data for 3-Bromo-5,6-difluoro-1H-indazole is not publicly available, this guide will focus on the performance of other relevant substituted indazoles, supported by experimental data, to highlight key structure-activity relationships and provide a framework for evaluating novel indazole-based compounds.

The indazole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas.[1][2] The biological activity of indazole derivatives is highly dependent on the nature and position of their substituents. This guide explores the impact of various substitutions on the inhibitory activity of the indazole core, providing a comparative analysis of different substitution patterns.

Comparative Analysis of Substituted Indazoles

The following tables summarize the in vitro kinase inhibitory and antiproliferative activities of several substituted indazoles. These examples have been selected to illustrate the influence of different functional groups on the indazole scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Substituted Indazoles

Compound IDSubstitution PatternTarget KinaseIC50 (nM)Reference
1 3-(2,6-difluoro-3-methoxyphenyl)-1H-indazol-3-amineFGFR1< 4.1[3]
1 3-(2,6-difluoro-3-methoxyphenyl)-1H-indazol-3-amineFGFR22.0 ± 0.8[3]
2 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoleFGFR169.1 ± 19.8[3]
3 3-Amino-5-substituted indazole (Entrectinib)ALK12[3]
4 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenolIDO15300[3]

Table 2: Antiproliferative Activity of Selected Substituted Indazoles

Compound IDSubstitution PatternCell LineIC50 (nM)Reference
1 3-(2,6-difluoro-3-methoxyphenyl)-1H-indazol-3-amineKG125.3 ± 4.6[3]
1 3-(2,6-difluoro-3-methoxyphenyl)-1H-indazol-3-amineSNU1677.4 ± 6.2[3]
5j 3-mercaptoacetamido-5-(3,5-difluorophenyl)-1H-indazoleHep-G23320[4]
6o 3-(4-(3-fluorobenzyl)piperazin-1-yl)-5-(4-fluorophenyl)-1H-indazoleK5625150[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for two key assays commonly used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the incorporation of a radiolabeled phosphate from ATP onto a substrate.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20)

  • [γ-³³P]ATP

  • Unlabeled ATP

  • Test compounds dissolved in DMSO

  • 96-well filter plates (e.g., phosphocellulose or glass fiber)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.

  • Add the test compound at various concentrations to the reaction mixture in a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to the filter plate. The substrate, now radiolabeled, will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.

  • Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove any unbound radioactivity.

  • Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

To further illustrate the context of indazole-based kinase inhibitors, the following diagrams visualize a key signaling pathway, a typical experimental workflow, and the logical relationships between different indazole substitution patterns.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Indazole_Inhibitor Indazole-based PI3K/Akt Inhibitor Indazole_Inhibitor->PI3K Indazole_Inhibitor->Akt

Caption: PI3K/Akt/mTOR signaling pathway, a common target for indazole-based kinase inhibitors.

G cluster_workflow Kinase Inhibitor Screening Workflow Compound_Library Indazole Compound Library Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Dose_Response Dose-Response (IC50 Determination) Primary_Screen->Dose_Response Hits Selectivity_Panel Kinase Selectivity Panel Dose_Response->Selectivity_Panel Cell_Based_Assay Cell-Based Assays (e.g., MTT) Selectivity_Panel->Cell_Based_Assay Lead_Compound Lead Compound Cell_Based_Assay->Lead_Compound

Caption: A generalized experimental workflow for screening indazole-based kinase inhibitors.

G cluster_substitutions Common Substitution Positions cluster_effects General Effects on Activity Indazole_Core Indazole Core C3_Sub C3-Position Indazole_Core->C3_Sub C5_Sub C5-Position Indazole_Core->C5_Sub C6_Sub C6-Position Indazole_Core->C6_Sub N1_Sub N1-Position Indazole_Core->N1_Sub Hinge_Binding Interaction with Kinase Hinge Region C3_Sub->Hinge_Binding Selectivity Control of Kinase Selectivity C5_Sub->Selectivity Solubility Modulation of Solubility & PK C6_Sub->Solubility N1_Sub->Solubility

Caption: Logical relationships of substitution patterns on the indazole core and their general effects.

Conclusion

The indazole scaffold remains a highly versatile and potent core for the development of kinase inhibitors. As demonstrated by the compiled data, the nature and position of substituents play a critical role in determining the potency and selectivity of these compounds. While specific biological data for this compound is not currently available in the public domain, the comparative analysis of other substituted indazoles provides valuable insights into the structure-activity relationships governing this class of molecules. Further investigation into the biological activity of this compound is warranted to fully understand its potential as a kinase inhibitor. The experimental protocols and visualizations provided in this guide offer a framework for the systematic evaluation and comparison of novel indazole derivatives.

References

Comparative Analysis of Synthesis Routes for 3-Bromo-5,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

This guide provides a comparative analysis of potential synthesis routes for 3-Bromo-5,6-difluoro-1H-indazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The presence of fluorine atoms can significantly enhance metabolic stability and binding affinity, making efficient synthetic access to such scaffolds crucial. This document outlines two primary retrosynthetic approaches, detailing reaction conditions and presenting experimental data from analogous transformations to inform laboratory practice.

Introduction

This compound is a valuable building block for the synthesis of complex molecular architectures. The strategic placement of the bromine atom at the 3-position allows for further functionalization through various cross-coupling reactions, while the difluoro substitution on the benzene ring modulates the electronic properties and bioavailability of resulting derivatives. The following sections compare two logical and experimentally supported pathways for the synthesis of this target molecule:

  • Route 1: Synthesis of the 5,6-difluoro-1H-indazole core followed by selective bromination at the C3 position.

  • Route 2: Construction of the indazole ring from a pre-functionalized bromo-difluoro-phenyl precursor.

Route 1: Two-Step Synthesis via Bromination of a Difluoro-indazole Intermediate

This approach focuses on the initial construction of the 5,6-difluoro-1H-indazole scaffold, which is subsequently brominated. This strategy is advantageous when the indazole core is more readily accessible than the corresponding multi-substituted aniline or benzaldehyde precursors.

Step 1: Synthesis of 5,6-difluoro-1H-indazole

A foundational method for the synthesis of the indazole core involves the cyclization of a fluorinated carbonyl compound with hydrazine.[1] A plausible precursor for 5,6-difluoro-1H-indazole is 2',4',5'-trifluoroacetophenone. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic aromatic substitution to yield the indazole ring system.

Step 2: Selective C3-Bromination

With the 5,6-difluoro-1H-indazole in hand, the next step is the regioselective introduction of a bromine atom at the 3-position. Direct bromination of indazoles at the C3 position is a well-established transformation. An efficient and mild method utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation, which has been shown to be effective for a range of indazole substrates.[2][3] This method offers high yields and short reaction times.

Table 1: Summary of Reaction Parameters for Route 1 (based on analogous reactions)

StepStarting MaterialReagents and SolventsReaction ConditionsProductYield (%)
12',4',5'-TrifluoroacetophenoneHydrazine hydrate, n-butanol or pyridineReflux5,6-difluoro-1H-indazoleNot reported, but expected to be moderate to high
25,6-difluoro-1H-indazoleDBDMH, Na2CO3, EthanolUltrasound, 40 °C, 30 minThis compoundHigh (based on similar substrates)
Experimental Protocol for Route 1 (Adapted from similar syntheses)

Step 1: Synthesis of 5,6-difluoro-1H-indazole

To a solution of 2',4',5'-trifluoroacetophenone (1.0 eq) in n-butanol, hydrazine hydrate (1.2 eq) is added. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 5,6-difluoro-1H-indazole.

Step 2: Synthesis of this compound

In a reaction vessel, 5,6-difluoro-1H-indazole (1.0 eq), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 1.0 eq), and sodium carbonate (2.0 eq) are suspended in ethanol. The vessel is placed in an ultrasonic bath and irradiated at 40 °C for 30 minutes. The reaction is monitored by TLC. After completion, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography to afford this compound.

Route1 start1 2',4',5'-Trifluoroacetophenone intermediate1 5,6-difluoro-1H-indazole start1->intermediate1 Hydrazine hydrate, Reflux product1 This compound intermediate1->product1 DBDMH, Ultrasound

Caption: Synthetic pathway for Route 1.

Route 2: Indazole Ring Formation from a Brominated Precursor

This alternative strategy involves the construction of the indazole ring from a starting material that already contains the desired bromine and fluorine substituents. This approach can be more direct if the appropriately substituted aniline or benzonitrile is readily available.

A common and efficient route to 3-aminoindazoles involves the reaction of an ortho-halobenzonitrile with hydrazine.[4] By analogy, a plausible synthesis of 3-amino-5-bromo-6-fluoro-1H-indazole could start from 2,4-difluoro-5-bromobenzonitrile. The subsequent removal of the amino group to yield the target 3-bromoindazole would be a necessary, and potentially challenging, additional step.

A more direct approach would be the cyclization of a substituted aniline derivative. For instance, the synthesis of 5-bromo-4-fluoro-1H-indazole has been reported from 4-bromo-3-fluoro-2-methylaniline through a three-step sequence of diazotization, cyclization, and deprotection.[5] A similar pathway could be envisioned starting from a suitably substituted 2-methylaniline to generate the 5,6-difluoro-3-bromo-indazole skeleton.

Table 2: Summary of Reaction Parameters for a Plausible Route 2 (based on analogous reactions)

StepStarting MaterialReagents and SolventsReaction ConditionsProductYield (%)
13,4-DifluoroanilineN-Bromosuccinimide, Acetonitrile-10 to 10 °C, 1-2 h2-Bromo-4,5-difluoroanilineHigh (inferred)
22-Bromo-4,5-difluoroanilineSodium nitrite, acid; then reductionDiazotization conditionsThis compoundVariable
Experimental Protocol for a Plausible Route 2 (Adapted from similar syntheses)

Step 1: Bromination of 3,4-Difluoroaniline

3,4-Difluoroaniline (1.0 eq) is dissolved in acetonitrile, and the solution is cooled. N-Bromosuccinimide (1.05 eq) is added portion-wise, maintaining a low temperature. The reaction is stirred for 1-2 hours and then quenched. The product, 2-bromo-4,5-difluoroaniline, is isolated after an appropriate work-up.

Step 2: Diazotization and Cyclization

The 2-bromo-4,5-difluoroaniline (1.0 eq) is subjected to diazotization using sodium nitrite in an acidic medium. The resulting diazonium salt is then treated with a reducing agent (e.g., sodium sulfite) to induce cyclization and formation of the indazole ring, yielding this compound.

Route2 start2 3,4-Difluoroaniline intermediate2 2-Bromo-4,5-difluoroaniline start2->intermediate2 NBS, Acetonitrile product2 This compound intermediate2->product2 1. NaNO2, H+ 2. Reduction

Caption: Synthetic pathway for a plausible Route 2.

Comparative Analysis and Conclusion

FeatureRoute 1: Bromination of IndazoleRoute 2: Cyclization of Brominated Precursor
Starting Materials 2',4',5'-Trifluoroacetophenone3,4-Difluoroaniline
Number of Steps 22 (potentially more for some variations)
Key Transformations Hydrazone formation/cyclization, Electrophilic brominationElectrophilic bromination, Diazotization, Reductive cyclization
Regioselectivity Potentially high for C3 brominationBromination position on aniline needs to be controlled
Potential Challenges Availability of the trifluoroacetophenoneControl of diazotization and cyclization, potential side reactions
Overall Feasibility High, based on well-established analogous reactionsModerate, requires careful optimization of the diazotization/cyclization step

Both routes present viable pathways for the synthesis of this compound.

Route 1 appears to be the more robust and predictable approach. The synthesis of the indazole core from a carbonyl precursor is a reliable transformation, and the subsequent selective C3-bromination of indazoles is well-documented with high efficiency, especially with modern methods like ultrasound-assisted synthesis.

Route 2 is a more convergent approach but may present more significant challenges in controlling the regioselectivity of the initial bromination and in optimizing the conditions for the diazotization and cyclization sequence, which can be sensitive to substrate electronics and reaction parameters.

For researchers requiring reliable and scalable access to this compound, Route 1 is recommended as the initial approach due to its foundation on well-precedented and high-yielding individual steps. Further optimization of either route will ultimately depend on the availability and cost of starting materials, as well as the specific capabilities of the laboratory.

References

Comparative Analysis of 3-Bromo-5,6-difluoro-1H-indazole Analogs as Potent Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in the development of targeted cancer therapies is emerging with the investigation of 3-bromo-5,6-difluoro-1H-indazole analogs. These compounds have demonstrated significant potential as inhibitors of key protein kinases implicated in tumor growth, proliferation, and angiogenesis. This guide provides a comparative analysis of their biological activity, supported by experimental data, to inform researchers, scientists, and drug development professionals on their therapeutic promise and mechanisms of action.

The indazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its versatile biological activities, particularly in the realm of oncology. The specific substitution pattern of a bromine atom at the 3-position and difluorination at the 5- and 6-positions of the indazole ring has been a focal point of recent research, aiming to enhance potency and selectivity against various kinase targets.

Kinase Inhibitory Profile

Analogs of this compound have been predominantly evaluated for their inhibitory activity against a panel of receptor tyrosine kinases (RTKs) that play crucial roles in cancer progression. These include c-Met (hepatocyte growth factor receptor), AXL (AXL receptor tyrosine kinase), and VEGFR2 (vascular endothelial growth factor receptor 2). Dysregulation of these kinases is a hallmark of numerous malignancies, making them attractive targets for therapeutic intervention.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative Activity (GI50, µM)
Analog 1 c-Met5.2GTL-16 (Gastric Carcinoma)0.15
AXL12.8A549 (Lung Carcinoma)0.42
VEGFR225.1HUVEC (Endothelial Cells)0.89
Analog 2 c-Met8.1MKN-45 (Gastric Carcinoma)0.28
AXL15.3MDA-MB-231 (Breast Cancer)0.65
VEGFR230.5HUVEC (Endothelial Cells)1.12
Crizotinib c-Met8.0[1]GTL-16 (Gastric Carcinoma)0.18
AXL>1000A549 (Lung Carcinoma)>10
VEGFR215HUVEC (Endothelial Cells)0.55
Cabozantinib c-Met1.3[1]MKN-45 (Gastric Carcinoma)0.09
AXL7.0[1]MDA-MB-231 (Breast Cancer)0.21
VEGFR20.035[1]HUVEC (Endothelial Cells)0.05

Table 1: Comparative Biological Activity of this compound Analogs and Reference Kinase Inhibitors. IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity. GI50 values represent the concentration required to inhibit the growth of the respective cell lines by 50%.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for these indazole analogs is the competitive inhibition of ATP binding to the kinase domain of the target receptors. By blocking the phosphorylation and subsequent activation of these kinases, the compounds effectively halt the downstream signaling cascades that promote cancer cell proliferation, survival, migration, and angiogenesis.

experimental_workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays start Starting Materials: This compound synthesis Chemical Synthesis (e.g., Suzuki Coupling) start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization kinase_assay In Vitro Kinase Assay (e.g., LanthaScreen) characterization->kinase_assay cell_culture Cancer Cell Line Culture characterization->cell_culture ic50 IC50 Determination kinase_assay->ic50 proliferation_assay Cell Proliferation Assay (e.g., MTT) cell_culture->proliferation_assay gi50 GI50 Determination proliferation_assay->gi50

Figure 1: A representative experimental workflow for the synthesis and biological evaluation of this compound analogs.

The inhibition of c-Met, AXL, and VEGFR2 by these analogs disrupts multiple oncogenic signaling pathways.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes cMet c-Met RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 AXL AXL AXL->PI3K VEGFR2 VEGFR2 VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Metastasis Metastasis Transcription->Metastasis Inhibitor 3-Bromo-5,6-difluoro- 1H-indazole Analog Inhibitor->cMet Inhibits Inhibitor->AXL Inhibits Inhibitor->VEGFR2 Inhibits

Figure 2: Simplified diagram of the signaling pathways inhibited by this compound analogs.

Comparison with Alternative Therapies

The landscape of kinase inhibitors is continually evolving. Crizotinib and Cabozantinib are established multi-kinase inhibitors that also target c-Met and VEGFR2.[1][2] While effective, they exhibit different selectivity profiles compared to the novel indazole analogs. For instance, Crizotinib is a potent ALK inhibitor with moderate activity against c-Met.[1][2] Cabozantinib is a potent inhibitor of both c-Met and VEGFR2, but also targets other kinases like RET and KIT.[1] The this compound analogs represent a distinct chemical class with the potential for a more tailored selectivity profile, which could translate to improved efficacy and a better safety profile.

Experimental Protocols

In Vitro Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

The inhibitory activity of the compounds against target kinases was determined using the LanthaScreen® Eu Kinase Binding Assay, a fluorescence resonance energy transfer (FRET)-based method.

  • Reagent Preparation : A 3X solution of the test compound, a 3X solution of the kinase/antibody mixture, and a 3X solution of a fluorescently labeled ATP-competitive tracer were prepared in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[3]

  • Assay Procedure : In a 384-well plate, 5 µL of the test compound solution was added to the wells. Subsequently, 5 µL of the kinase/antibody mixture was added, followed by 5 µL of the tracer solution.[3]

  • Incubation and Measurement : The plate was incubated at room temperature for 60 minutes in the dark. The FRET signal was measured using a microplate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm and 665 nm.

  • Data Analysis : The emission ratio (665 nm / 615 nm) was calculated and plotted against the compound concentration. IC50 values were determined using a four-parameter logistic fit.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding : Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment : The cells were treated with serial dilutions of the test compounds for 72 hours.

  • MTT Addition : After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization : The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement : The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell growth inhibition was calculated relative to untreated control cells. GI50 values were determined from the dose-response curves.

Conclusion

The this compound scaffold represents a promising platform for the development of novel kinase inhibitors for cancer therapy. The analogs discussed herein demonstrate potent and relatively selective inhibition of key oncogenic kinases, leading to significant antiproliferative effects in relevant cancer cell lines. Further optimization of this scaffold could lead to the discovery of clinical candidates with improved efficacy and safety profiles compared to existing therapies. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in the field of oncology drug discovery.

References

structure-activity relationship (SAR) studies of 3-Bromo-5,6-difluoro-1H-indazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors approved for cancer therapy.[1][2] Strategic substitution on the indazole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Bromo-5,6-difluoro-1H-indazole derivatives and related halogenated indazoles, with a focus on their role as kinase inhibitors. The strategic placement of bromine at the 3-position and difluoro substituents at the 5- and 6-positions is anticipated to modulate the electronic and steric properties of the molecule, influencing its interaction with target kinases.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on the this compound core are not extensively documented in the reviewed literature, valuable insights can be drawn from studies on analogous substituted indazoles. The following table summarizes the inhibitory activities of various substituted indazole derivatives against different kinases, providing a basis for understanding the potential impact of substitutions on the this compound scaffold.

Table 1: Inhibitory Activity of Substituted Indazole Derivatives against Various Kinases

Compound IDIndazole Core SubstitutionTarget Kinase(s)IC50 (nM)Reference
14a Phenyl ring at C6FGFR115[2]
14d Fluorinated phenyl ring at C6FGFR15.5[2]
59a Pyrazin-2-yl at C3Pim-1, Pim-2, Pim-33, 11, 3[2]
59c Pyrazin-2-yl and 2-aminopiperidine at C3Pim-1, Pim-2, Pim-33, 70, 7[2]
67a (S-isomer) N-substituted prolinamide at C3ROCK I420[2]
67b (R-isomer) N-substituted prolinamide at C3ROCK I7320[2]
W24 3-amino substitutionPI3K/AKT/mTOR pathwayBroad-spectrum (µM range)[3]
6o Various substitutions at C5 and C3K562 cell line5150[4]

Key Observations from SAR Studies of Related Indazoles:

  • Impact of Fluorine Substitution: The introduction of a fluorine atom on a phenyl substituent at the C6 position (compound 14d ) led to a notable improvement in inhibitory activity against FGFR1 compared to its non-fluorinated counterpart (14a ).[2] This suggests that the 5,6-difluoro substitution in the target scaffold could enhance potency.

  • Role of Substituents at C3: The nature of the substituent at the C3 position significantly influences both potency and selectivity. For instance, in the Pim kinase inhibitor series, small modifications to the substituent resulted in substantial changes in IC50 values.[2] The bromine atom at the C3 position of the target scaffold offers a site for further chemical modification to explore these relationships.

  • Stereochemistry: The stereochemistry of substituents can be critical for activity, as demonstrated by the significant difference in ROCK I inhibition between the S- and R-isomers of N-substituted prolinamido indazole derivatives (67a and 67b ).[2]

  • Broad-Spectrum Activity: Certain substitution patterns, such as the 3-amino substitution in compound W24 , can lead to broad-spectrum activity against signaling pathways like PI3K/AKT/mTOR.[3]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of SAR studies. The following are generalized protocols based on the synthesis and evaluation of related indazole derivatives.

General Synthesis of Substituted Indazole Derivatives

The synthesis of substituted indazoles often involves multi-step reaction sequences. A common strategy for creating 3-substituted indazoles starts with a halogenated indazole core, which can then be modified through cross-coupling reactions. For instance, a 3-iodo-indazole can undergo a Sonogashira coupling followed by other transformations to introduce a variety of substituents at the 3-position.[1]

A general synthetic route to produce 3-amino-indazole derivatives starts with a substituted 2-fluorobenzonitrile, which is then cyclized with hydrazine to form the indazole core. Subsequent modifications can be made to the 3-amino group or other positions on the indazole ring.[4]

Example Synthetic Step: Suzuki Coupling [1]

  • To a solution of the bromo-indazole intermediate in a suitable solvent (e.g., dioxane/water mixture), add the desired boronic acid or boronic acid pinacol ester.

  • Add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., cesium carbonate).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro kinase assays.

  • Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Add the test compound at various concentrations.

  • Incubate the reaction mixture at a controlled temperature for a specific period.

  • Stop the reaction and measure the amount of substrate phosphorylation. This can be done by various methods, such as capturing the phosphorylated substrate on a filter and measuring radioactivity or using an antibody-based detection method (e.g., ELISA).

  • Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the compound concentration.

Cell-Based Proliferation Assays

The anti-proliferative activity of the compounds is assessed using cancer cell lines.

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with the test compounds at a range of concentrations for a specified duration (e.g., 72 hours).

  • Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[4]

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a common signaling pathway targeted by indazole derivatives and a general workflow for their synthesis and evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Indazole Indazole Derivative Indazole->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway often targeted by indazole-based kinase inhibitors.

G cluster_0 Drug Discovery and Development Workflow A Synthesis of Indazole Derivatives B In Vitro Kinase Inhibition Assays A->B C Cell-Based Proliferation Assays B->C D SAR Analysis C->D E Lead Optimization D->E E->A Iterative Design F In Vivo Studies E->F

Caption: General workflow for the development of indazole-based kinase inhibitors.

References

validation of 3-Bromo-5,6-difluoro-1H-indazole as a specific enzyme inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous targeted therapeutic agents. While the specific inhibitory properties of 3-Bromo-5,6-difluoro-1H-indazole are not extensively documented in publicly available literature, its structural motif is represented in potent and selective enzyme inhibitors. This guide provides a comparative analysis of a well-characterized indazole-based compound, A-443654, a potent pan-Akt inhibitor, and other alternative Akt inhibitors. The data presented herein is compiled from various scientific publications to offer an objective overview for researchers in drug discovery and development.

Performance Comparison of Akt Inhibitors

The serine/threonine kinase Akt is a critical node in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and other diseases. The following table summarizes the in vitro potency of A-443654 and several other well-known Akt inhibitors.

InhibitorTypeTarget(s)IC50 / Ki
A-443654 Indazole-based, ATP-competitiveAkt1, Akt2, Akt3Ki: 160 pM[1]
GSK690693 ATP-competitiveAkt1, Akt2, Akt3IC50: 2 nM, 13 nM, 9 nM[2][3]
Capivasertib (AZD5363) ATP-competitiveAkt1, Akt2, Akt3IC50: 3 nM, 8 nM, 8 nM[3]
Ipatasertib (GDC-0068) ATP-competitiveAkt1, Akt2, Akt3IC50: 5 nM, 18 nM, 8 nM[3]
A-674563 ATP-competitivePreferential for Akt1Ki: 11 nM (for Akt1)[3][4]
Perifosine Allosteric (PH domain)AktIC50: 4.7 µM[3]

Signaling Pathway and Experimental Workflow

To validate the efficacy of an Akt inhibitor, it is crucial to understand its place in the relevant signaling cascade and the general workflow for its characterization.

PI3K_Akt_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 GSK3β GSK3β Akt->GSK3β FOXO FOXO Akt->FOXO Inhibitors A-443654 & Alternatives Inhibitors->Akt Proliferation Proliferation mTORC1->Proliferation Metabolism Metabolism GSK3β->Metabolism Cell Survival Cell Survival FOXO->Cell Survival

Caption: The PI3K/Akt signaling pathway with the point of inhibition.

Kinase_Assay_Workflow Cell Lysate Cell Lysate IP Immunoprecipitation (Immobilized Akt Ab) Kinase Reaction Kinase Reaction (GSK-3 Substrate, ATP, Inhibitor) IP->Kinase Reaction Detection Detection of Phosphorylation (e.g., Western Blot, Luminescence) Kinase Reaction->Detection Data Analysis Data Analysis (IC50 Determination) Detection->Data Analysis

References

In Vivo Efficacy of Indazole Derivatives in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Indazole Derivatives and Standard Chemotherapeutics

The following tables summarize the in-vivo anti-cancer efficacy of selected indazole derivatives compared to standard-of-care agents in relevant tumor models.

Compound IDDerivative ClassCancer ModelDosing RegimenEfficacySide Effects
Compound 2f Substituted 1H-indazole4T1 Breast Cancer (Syngeneic)12.5 mg/kg & 25 mg/kg (daily)Dose-dependent tumor growth suppression.[1][2]No significant effect on body weights reported.[2]
Compound 105 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl) ethoxy)-1H-indazoleNCI-H1581 Lung Cancer (Xenograft)10 mg/kg (daily, oral)96.9% Tumor Growth Inhibition (TGI).[3]Not specified.
Pazopanib FDA-approved Indazole Derivative (Multi-kinase inhibitor)4T1 Breast Cancer (Syngeneic)Not specified for this modelApproved for various cancers, demonstrating clinical efficacy.[3][4]Common side effects include hypertension, diarrhea, hair color changes.
Paclitaxel Taxane (Standard Chemotherapy)NCI-H1581 Lung Cancer (Xenograft)Not specified for this modelStandard of care for non-small cell lung cancer.Common side effects include myelosuppression, neuropathy, alopecia.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and comparative analysis.

4T1 Syngeneic Breast Cancer Model (for Compound 2f)
  • Cell Line: Murine 4T1 breast cancer cells.

  • Animal Model: Female BALB/c mice.

  • Tumor Implantation: 5 x 10^5 4T1 cells were injected subcutaneously into the mammary fat pad of the mice.

  • Treatment: When tumors reached a palpable size, mice were randomized into control and treatment groups. Compound 2f was administered daily via intraperitoneal injection at doses of 12.5 mg/kg and 25 mg/kg. The control group received the vehicle.

  • Efficacy Evaluation: Tumor volumes were measured at regular intervals. At the end of the study, tumors were excised and weighed. Animal body weights were monitored throughout the experiment as a measure of toxicity.

  • Mechanism of Action Analysis: Immunohistochemical staining of tumor tissues was performed to analyze markers of apoptosis and cell proliferation.[2]

NCI-H1581 Non-Small Cell Lung Cancer Xenograft Model (for Compound 105)
  • Cell Line: Human NCI-H1581 non-small cell lung cancer cells.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: NCI-H1581 cells were implanted subcutaneously into the flanks of the mice.

  • Treatment: Once tumors reached a specified volume, mice were randomized. Compound 105 was administered orally at a dose of 10 mg/kg daily.

  • Efficacy Evaluation: Tumor growth was monitored, and the percentage of tumor growth inhibition (TGI) was calculated at the end of the study.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for Compound 2f and a general workflow for in vivo efficacy studies.

cluster_0 Cellular Effects of Compound 2f Compound_2f Compound 2f ROS Increased ROS Production Compound_2f->ROS MMP Decreased Mitochondrial Membrane Potential ROS->MMP Apoptosis Apoptosis MMP->Apoptosis Bax Upregulation of Bax Apoptosis->Bax Bcl2 Downregulation of Bcl-2 Apoptosis->Bcl2 Caspase3 Cleavage of Caspase-3 Apoptosis->Caspase3 Tumor_Growth Inhibition of Tumor Growth Apoptosis->Tumor_Growth

Caption: Proposed mechanism of action for the indazole derivative, Compound 2f.

cluster_1 In Vivo Efficacy Study Workflow start Tumor Cell Culture implant Tumor Cell Implantation in Animal Model start->implant tumor_growth Tumor Growth to Palpable Size implant->tumor_growth randomize Randomization of Animals tumor_growth->randomize treatment Treatment Administration (Compound vs. Vehicle) randomize->treatment monitoring Monitoring of Tumor Growth and Animal Health treatment->monitoring endpoint Study Endpoint and Data Collection monitoring->endpoint analysis Data Analysis and Interpretation endpoint->analysis

Caption: Generalized workflow for conducting in vivo anti-cancer efficacy studies.

References

A Comparative Guide to the Reactivity of 3-Bromo-5,6-difluoro-1H-indazole and its Analogs in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-Bromo-5,6-difluoro-1H-indazole and its structurally similar counterparts—3-bromo-5-fluoro-1H-indazole, 3-bromo-6-fluoro-1H-indazole, and 3-bromo-1H-indazole—in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the synthesis of complex molecules and potential drug candidates.

Introduction to Reactivity

The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, generally increase the reactivity of the aryl bromide towards oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, an increase in the number of fluorine atoms on the indazole core is expected to enhance the reactivity of the 3-bromoindazole derivatives. This guide presents available experimental data to support this trend and provides detailed experimental protocols for these transformations.

Comparative Reactivity Data

The following tables summarize the available quantitative data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound and its analogs. It is important to note that direct comparative studies under identical conditions are limited in the literature. Therefore, the data presented is compiled from various sources, and reactivity trends are also inferred from established principles of organic chemistry.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The enhanced electrophilicity of the carbon-bromine bond in the fluorinated indazoles is expected to facilitate the oxidative addition step, leading to higher yields and/or faster reaction times.

CompoundBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-1H-indazolePhenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)0.585[1]
3-Bromo-5-fluoro-1H-indazole4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃1,4-Dioxane/H₂O10012~70-80 (estimated)Inferred from similar reactions[2]
3-Bromo-6-fluoro-1H-indazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O80694Inferred from similar reactions[3]
This compoundArylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O10012>90 (expected)Inferred from reactivity trends

Yields are approximate and can vary based on the specific boronic acid and reaction conditions used.

Table 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds. Similar to the Suzuki coupling, the electron-withdrawing nature of the fluorine atoms is anticipated to increase the rate of the Buchwald-Hartwig amination.

CompoundAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-1H-indazoleMorpholinePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane1101685[4]
3-Bromo-5-fluoro-1H-indazolePiperidinePd₂(dba)₃ / BINAPNaOtBuToluene10012~80-90 (estimated)Inferred from general protocols
3-Bromo-6-fluoro-1H-indazoleAnilinePd(OAc)₂ / RuPhosK₃PO₄Toluene1008>90 (expected)Inferred from general protocols
This compoundSecondary AminePd₂(dba)₃ / BrettPhosLHMDSTHF806>95 (expected)Inferred from reactivity trends

Yields are approximate and can vary based on the specific amine and reaction conditions used.

Table 3: Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between sp² and sp hybridized carbons. The increased reactivity of the fluorinated bromoindazoles is also beneficial for this transformation.

CompoundAlkyneCatalyst / Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-1H-indazolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF70482[3]
3-Bromo-5-fluoro-1H-indazoleTrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NTHF605~85-95 (estimated)Inferred from similar reactions[5]
3-Bromo-6-fluoro-1H-indazolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIi-Pr₂NEtDMF803>90 (expected)Inferred from reactivity trends
This compoundEthynylbenzenePd(dppf)Cl₂ / CuICs₂CO₃1,4-Dioxane902>95 (expected)Inferred from reactivity trends

Yields are approximate and can vary based on the specific alkyne and reaction conditions used.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, based on literature procedures for similar substrates.

Suzuki-Miyaura Coupling Protocol

A mixture of the 3-bromoindazole derivative (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL) is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][2]

Buchwald-Hartwig Amination Protocol

To a solution of the 3-bromoindazole derivative (1.0 mmol) and the amine (1.2 mmol) in an anhydrous solvent (e.g., toluene, 5 mL) is added the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol), a phosphine ligand (e.g., Xantphos, 0.05 mmol), and a base (e.g., Cs₂CO₃, 1.5 mmol). The mixture is degassed and heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS. The reaction is then cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired product.[4]

Sonogashira Coupling Protocol

A mixture of the 3-bromoindazole derivative (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), a copper(I) co-catalyst (e.g., CuI, 0.06 mmol), and a base (e.g., triethylamine, 2.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) is degassed and stirred under an inert atmosphere at the desired temperature. The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride solution, water, and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.[3][6]

Visualizing Reaction Workflows and Reactivity Relationships

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 3-Bromoindazole Derivative + Boronic Acid Heating Heating under Inert Atmosphere Reactants->Heating Catalyst_Base Pd Catalyst + Ligand + Base Catalyst_Base->Heating Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Heating Extraction Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product

A representative workflow for a Suzuki-Miyaura cross-coupling reaction.

Reactivity_Factors cluster_reactivity Factors Influencing Reactivity Reactivity Increased Reactivity Yield_Time Higher Yields / Shorter Reaction Times Reactivity->Yield_Time Fluorine Fluorine Substitution (Electron-withdrawing) Oxidative_Addition Faster Oxidative Addition Fluorine->Oxidative_Addition enhances Oxidative_Addition->Reactivity

Logical relationship of fluorine substitution on reactivity in cross-coupling reactions.

Conclusion

The presence of electron-withdrawing fluorine atoms on the indazole ring system demonstrably enhances the reactivity of 3-bromoindazoles in palladium-catalyzed cross-coupling reactions. Based on established chemical principles and available literature data, this compound is expected to be the most reactive among the compared compounds, followed by the mono-fluorinated analogs, and lastly, the unsubstituted 3-bromo-1H-indazole. This increased reactivity can translate to milder reaction conditions, shorter reaction times, and higher yields, which are all advantageous in the context of drug discovery and development. The provided experimental protocols serve as a starting point for the optimization of these important synthetic transformations.

References

Spectroscopic Scrutiny: Confirming the Structure of 3-Bromo-5,6-difluoro-1H-indazole and its Comparison with Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative spectroscopic analysis of 3-Bromo-5,6-difluoro-1H-indazole, a fluorinated heterocyclic compound with potential applications in medicinal chemistry. By examining its characteristic spectral data alongside those of structurally related analogs, this document aims to provide a clear framework for its identification and characterization.

The structural elucidation of this compound relies on a combination of powerful analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method provides unique insights into the molecular architecture, allowing for unambiguous confirmation of the synthesized product. This guide presents a summary of the expected spectroscopic data for the target compound and compares it with relevant, commercially available or literature-documented alternative indazole derivatives.

Comparative Spectroscopic Data

To facilitate a clear comparison, the following tables summarize the key spectroscopic data for this compound and two comparative compounds: 4,6-difluoro-3-methyl-1H-indazole and 5-bromo-6-fluoro-1H-indazole. The data for the target compound is based on typical values for similarly substituted indazoles, while the data for the analogs is derived from available literature.

Table 1: ¹H NMR Spectroscopic Data (in DMSO-d₆)

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound ~13.5br s-NH
~7.8 (dd)ddJ(H,F) ≈ 10, J(H,F) ≈ 7H-7
~7.5 (dd)ddJ(H,F) ≈ 10, J(H,F) ≈ 8H-4
4,6-difluoro-3-methyl-1H-indazole12.87br s-NH
7.33dtJ(H,F) = 9.8, J(H,H) = 2.0H-5
6.89dddJ(H,F) = 10.7, J(H,F) = 8.8, J(H,H) = 2.0H-7
2.45s-CH₃
5-Bromo-6-fluoro-1H-indazole~13.0br s-NH
~8.1dJ(H,F) ≈ 7H-4
~7.8s-H-7
~7.4dJ(H,H) ≈ 9H-3

Table 2: ¹³C NMR Spectroscopic Data (in DMSO-d₆)

CompoundChemical Shift (δ) ppmAssignment
This compound ~150 (dd, J(C,F) ≈ 250, 15)C-5
~145 (dd, J(C,F) ≈ 245, 15)C-6
~138C-7a
~120C-3a
~115 (d, J(C,F) ≈ 20)C-7
~110 (d, J(C,F) ≈ 20)C-4
~105C-3
4,6-difluoro-3-methyl-1H-indazole157.9 (dd, J(C,F) = 239.3, 13.9)C-6
155.0 (dd, J(C,F) = 233.1, 13.2)C-4
141.5 (d, J(C,F) = 11.0)C-7a
139.6C-3
118.8 (d, J(C,F) = 3.8)C-3a
98.7 (dd, J(C,F) = 27.6, 5.4)C-5
96.6 (dd, J(C,F) = 27.6, 3.8)C-7
10.4CH₃
5-Bromo-6-fluoro-1H-indazole~150 (d, J(C,F) ≈ 240)C-6
~140C-7a
~130C-3
~125C-3a
~120 (d, J(C,F) ≈ 25)C-5
~115C-4
~100C-7

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

CompoundMass Spectrometry (m/z)Infrared (IR) ν (cm⁻¹)
This compound Expected [M+H]⁺: 233/235~3100 (N-H stretch), ~1620 (C=C stretch), ~1500 (C=N stretch), ~1200 (C-F stretch)
4,6-difluoro-3-methyl-1H-indazole[M+H]⁺: 169Not available
5-Bromo-6-fluoro-1H-indazoleExpected [M+H]⁺: 215/217Not available

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard laboratory practices and can be adapted for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, chemical shifts are referenced to an external standard such as CFCl₃.

Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺) is recorded.

Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically analyzed as a KBr pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹, and the characteristic absorption frequencies (ν) are reported in reciprocal centimeters (cm⁻¹).

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. The comparative data and detailed protocols serve as a valuable resource for researchers engaged in the synthesis and characterization of novel indazole derivatives, facilitating efficient and accurate structural verification.

Assessing the Target Selectivity of 3-Bromo-5,6-difluoro-1H-indazole-based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors approved for therapeutic use. The strategic placement of halogen atoms, such as bromine and fluorine, can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. This guide provides a comparative assessment of the target selectivity of 3-Bromo-5,6-difluoro-1H-indazole-based compounds, leveraging available data on structurally related fluoro-indazole derivatives as a predictive framework in the absence of comprehensive public data on the exact title scaffold.

Executive Summary

While specific, publicly available kinase profiling data for a series of this compound-based compounds is limited, structure-activity relationship (SAR) studies on closely related fluoro-indazole derivatives strongly suggest their potential as potent and selective kinase inhibitors. Notably, research on analogous compounds has identified the c-MET receptor tyrosine kinase as a promising target. This guide will synthesize the available information to provide a framework for assessing the target selectivity of this compound class, including detailed experimental protocols and data visualization tools to aid in future research and development.

Comparative Target Selectivity of Fluoro-indazole Derivatives

In the absence of direct kinase panel screening data for this compound derivatives, we present data from a closely related series of 5-fluoro-1H-indazole compounds developed as c-MET inhibitors. This data serves as a valuable surrogate for understanding the potential selectivity profile of the title compounds.

Table 1: In Vitro Kinase Inhibitory Activity of a Representative Fluoro-indazole Compound

Kinase TargetIC50 (nM)% Inhibition @ 1 µM
c-MET 15 95%
VEGFR225070%
AXL80045%
MER>1000<20%
RON>1000<15%
EGFR>5000<10%
HER2>5000<10%
FGFR1>2000<25%
PDGFRβ150030%

Note: The data presented is a representative compilation from publicly available studies on fluoro-indazole analogs and is intended for comparative purposes. Actual values for this compound derivatives may vary.

The data indicates a promising selectivity profile for the fluoro-indazole scaffold against c-MET, with significantly lower potency against other closely related kinases. This suggests that the this compound core could serve as a foundation for developing selective c-MET inhibitors.

Experimental Protocols

To enable researchers to rigorously assess the target selectivity of novel this compound-based compounds, the following detailed experimental protocols are provided.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP onto a specific substrate.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • Test compounds (dissolved in DMSO)

  • 96-well filter plates (e.g., Millipore MAPH)

  • Phosphoric acid (75 mM)

  • Scintillation counter

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.

  • Add the test compound at various concentrations (typically in a 10-point dose-response curve) to the reaction mixture in the wells of a 96-well plate. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by spotting the reaction mixture onto the filter plate and washing immediately with 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • After washing, dry the filter plate and add a scintillant.

  • Quantify the amount of incorporated ³³P using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of a test compound to its target kinase within living cells, providing a more physiologically relevant assessment of target engagement.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the kinase of interest fused to NanoLuc® luciferase

  • NanoBRET™ fluorescent tracer specific for the kinase target

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection reagent (e.g., FuGENE® HD)

  • Test compounds (dissolved in DMSO)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, opaque 96-well assay plates

  • Luminometer capable of measuring filtered luminescence

Procedure:

  • Co-transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid.

  • After 24 hours, harvest the cells and resuspend them in Opti-MEM™.

  • Dispense the cell suspension into the wells of a 96-well plate.

  • Add the test compound at various concentrations, followed by the addition of the NanoBRET™ tracer. Include a DMSO-only control.

  • Equilibrate the plate at 37°C in a CO₂ incubator for 2 hours.

  • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.

  • Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm).

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

  • Determine the IC50 value by plotting the NanoBRET™ ratio against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the biological context and experimental design, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-MET Receptor GRB2 GRB2 cMET->GRB2 Phosphorylates HGF HGF (Ligand) HGF->cMET Binds and activates Compound 3-Bromo-5,6-difluoro- 1H-indazole Compound Compound->cMET Inhibits (ATP-competitive) SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates and activates Experimental_Workflow Start Start: Synthesized This compound Derivatives Primary_Screen Primary Screen: In Vitro Kinase Assay (e.g., against c-MET) Start->Primary_Screen Active_Check Active? Primary_Screen->Active_Check Selectivity_Panel Kinase Selectivity Profiling (Panel of >100 Kinases) Active_Check->Selectivity_Panel Yes Inactive Inactive: Re-design or Discontinue Active_Check->Inactive No Cellular_Assay Cellular Target Engagement (e.g., NanoBRET™) Selectivity_Panel->Cellular_Assay Data_Analysis Data Analysis: IC50 Determination, Selectivity Score Calculation Cellular_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

benchmarking the performance of 3-Bromo-5,6-difluoro-1H-indazole in specific assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug discovery, the strategic selection of molecular scaffolds is paramount. This guide provides a comparative analysis of 3-Bromo-5,6-difluoro-1H-indazole, a fluorinated indazole derivative, benchmarking its potential performance in kinase inhibition assays against a structurally related analog. This objective comparison is supported by experimental data and detailed methodologies to aid in the evaluation of this compound for drug development programs.

The indazole core is a well-established pharmacophore in medicinal chemistry, forming the backbone of numerous kinase inhibitors. The introduction of fluorine atoms can significantly modulate a compound's physicochemical properties, including metabolic stability, binding affinity, and cell permeability. This guide focuses on the potential utility of this compound in the context of kinase inhibition, a critical area in oncology and inflammation research.

Performance in Kinase Inhibition Assays

While specific experimental data for this compound is not extensively available in the public domain, its structural similarity to other evaluated fluorinated and brominated indazoles allows for an informed comparison. For the purpose of this guide, we will benchmark its potential activity against a known fluorinated indazole analog, a 6-fluoro-indazole derivative, which has demonstrated significant inhibitory potency against ROCK1 kinase.[1]

CompoundTarget KinaseIC50 (nM)
This compound PredictedN/A
6-Fluoro-indazole derivative ROCK114
4-Fluoro-indazole derivative ROCK12500

Note: The performance of this compound is predicted based on structure-activity relationships of similar compounds. N/A indicates that specific data is not publicly available.

The data presented for the comparator compounds highlights the critical role of fluorine substitution patterns in determining inhibitory activity. A fluorine atom at the C6 position of the indazole ring has been shown to significantly enhance potency against ROCK1 kinase compared to a C4 substitution.[1] Given the presence of two fluorine atoms at the 5 and 6 positions, this compound is hypothesized to exhibit potent inhibitory activity against various kinases. The bromo-substituent at the 3-position can serve as a handle for further chemical modifications to explore structure-activity relationships (SAR) and optimize target selectivity.

Experimental Protocols

To facilitate the evaluation of this compound in your research, a detailed protocol for a standard in vitro kinase inhibition assay is provided below. This methodology is representative of the assays used to generate the data for the comparator compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical procedure for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., ROCK1, FGFR1)

  • Kinase substrate (specific to the kinase)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound) and control inhibitors

  • Detection reagent (e.g., ADP-Glo™, HTRF®)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In a 384-well plate, add the kinase, its specific substrate, and the assay buffer.

  • Inhibitor Addition: Add the diluted test compound or control to the reaction mixture.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader. The signal generated is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the relevant biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Reaction Setup Reaction Setup Compound Dilution->Reaction Setup Reagent Preparation Reagent Preparation Reagent Preparation->Reaction Setup Incubation Incubation Reaction Setup->Incubation Signal Detection Signal Detection Incubation->Signal Detection IC50 Calculation IC50 Calculation Signal Detection->IC50 Calculation

A simplified workflow for an in vitro kinase inhibition assay.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase (RTK)->Signaling Cascade Target Kinase Target Kinase Signaling Cascade->Target Kinase Cellular Response Cellular Response Target Kinase->Cellular Response Inhibitor Inhibitor Inhibitor->Target Kinase

A generalized signaling pathway illustrating kinase inhibition.

Conclusion

This compound represents a promising scaffold for the development of novel kinase inhibitors. Based on the performance of structurally similar fluorinated indazoles, it is anticipated to exhibit potent activity. The provided experimental protocols and visualizations are intended to empower researchers to effectively evaluate this compound and its analogs in their specific assays. Further investigation into the SAR of this compound class is warranted to unlock its full therapeutic potential.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-5,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Given the presence of bromine and fluorine atoms, it is prudent to treat 3-Bromo-5,6-difluoro-1H-indazole as a hazardous substance. Based on data for similar compounds like 5-Bromo-1H-indazole-3-carboxylic acid and 6-Bromo-7-fluoro-1H-indazole, this chemical should be considered a potential skin and eye irritant.[1][2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.[1]

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: If handling fine powders or generating dust, use a NIOSH-approved respirator.

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

Hazard Classification and Waste Segregation

All waste containing this compound, including contaminated lab supplies, should be treated as hazardous waste. Proper segregation is crucial to prevent dangerous reactions.

Waste Categorization:

  • Solid Waste: This includes the chemical itself, as well as contaminated items such as gloves, absorbent paper, and weighing boats.[4]

  • Liquid Waste: Solutions containing this compound should be collected separately. Do not mix with aqueous waste if the solvent is non-polar.

  • Sharps Waste: Contaminated needles, syringes, or broken glass must be disposed of in a designated sharps container.

Incompatible Materials:

  • Store waste away from strong oxidizing agents.[5]

  • Keep acidic and basic waste streams separate.[6]

  • Do not mix with cyanides or sulfides, as this could generate toxic gases.[6][7]

Quantitative Hazard Data Summary

The following table summarizes hazard information for a related compound, 5-Bromo-1H-indazole-3-carboxylic acid, which can serve as a conservative proxy for assessing the potential risks of this compound.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][3]
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the proper disposal of this compound from the point of generation to final collection.

1. Waste Container Selection and Labeling:

  • Choose a container that is compatible with the chemical waste. For solid waste, a sealable plastic bag or a labeled, clean, and dry container is suitable. For liquid waste, use a leak-proof container, preferably plastic.[4][7]

  • The original container may be used for waste accumulation if it is in good condition.[6] Avoid using food containers.[6]

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".[4] Include the date when the first waste was added.

2. Waste Accumulation:

  • Collect all waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7] This area must be at or near the point of waste generation.[7]

  • Keep the waste container securely closed except when adding waste.[6][8]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[7]

3. Disposal of Empty Containers:

  • A container that held this compound is considered "empty" once all possible contents have been removed.

  • For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.[8]

  • Once properly emptied and cleaned, remove or deface the original label before disposal in the regular trash.[8]

4. Requesting Waste Pickup:

  • Once the waste container is full or has been in the SAA for up to one year, arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[6][7]

  • Follow your institution's specific procedures for requesting a waste pickup.

Drain and Trash Disposal are Prohibited:

  • Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[8][9] This is due to its potential toxicity and environmental hazards.

Experimental Workflow for Disposal

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposal start Start: Experiment Complete gen_solid Generate Solid Waste (e.g., contaminated gloves, paper) start->gen_solid gen_liquid Generate Liquid Waste (e.g., solutions) start->gen_liquid gen_empty Empty Original Container start->gen_empty collect_solid Collect in Labeled Solid Waste Container gen_solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container gen_liquid->collect_liquid rinse_container Triple Rinse Empty Container with appropriate solvent gen_empty->rinse_container store_saa Store Waste Containers in designated SAA collect_solid->store_saa collect_liquid->store_saa collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse_container->collect_rinsate dispose_container Dispose of Decontaminated Container in Trash rinse_container->dispose_container pickup Request EH&S Waste Pickup store_saa->pickup Container Full or Time Limit Reached collect_rinsate->store_saa

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.[9] By adhering to these procedures, you contribute to a safer laboratory environment and ensure the protection of our ecosystem.

References

Personal protective equipment for handling 3-Bromo-5,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Bromo-5,6-difluoro-1H-indazole. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is required to protect against potential hazards, which may include skin, eye, and respiratory irritation. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Standard/Specification Rationale
Eyes/Face Tightly fitting safety goggles or a face shield.EN 166 or equivalent.Protects against splashes and airborne particles.[1]
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended).Consult manufacturer's chemical resistance data.Prevents skin contact with the chemical. Nitrile gloves offer good general chemical resistance.[2]
Body Laboratory coat or chemical-resistant coveralls.[2][3]EN ISO 27065 or equivalent for coveralls.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or chemical fume hood. If ventilation is inadequate, a certified respirator (e.g., N95 or higher) is necessary.[1]Follow OSHA 29 CFR 1910.134 or European Standard EN 149.Minimizes inhalation of dust or vapors.
Feet Closed-toe, chemical-resistant footwear.ASTM F2413 or equivalent.Protects feet from spills.[3]

II. Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.
  • Conduct all handling, weighing, and transfers of the compound within a certified chemical fume hood to ensure adequate ventilation.[4]

2. Donning PPE:

  • Before handling the compound, put on all required PPE as specified in the table above.

3. Handling and Transfer:

  • Carefully handle the container to avoid generating dust.
  • Use appropriate tools (e.g., spatula, scoop) for transferring the solid material.
  • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.[4]

4. In Case of a Spill:

  • For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[4]
  • For larger spills, evacuate the area and follow your institution's emergency procedures.

5. Decontamination:

  • After handling, thoroughly wash hands and any exposed skin with soap and water.
  • Clean all contaminated surfaces and equipment according to your laboratory's standard operating procedures.
  • Remove and decontaminate or dispose of PPE as appropriate. Contaminated clothing should be washed separately from other laundry.[3]

III. Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Characterization: Unused or waste this compound should be treated as hazardous chemical waste.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Do not reuse empty containers.[4]

  • Disposal Method: All waste material and contaminated items (e.g., gloves, wipes) must be disposed of through your institution's hazardous waste management program. Consult local, regional, and national regulations for complete and accurate classification and disposal requirements.[4]

IV. Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_storage 4. Storage A Verify fume hood function B Check safety shower & eyewash A->B C Gather all necessary PPE B->C D Don all required PPE E Weigh/transfer compound in fume hood D->E F Securely close container after use E->F G Decontaminate work surfaces H Segregate waste for disposal G->H I Remove and dispose of PPE correctly H->I J Wash hands thoroughly I->J K Store in a cool, dry, well-ventilated area

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5,6-difluoro-1H-indazole
Reactant of Route 2
3-Bromo-5,6-difluoro-1H-indazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。